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5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone Documentation Hub

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  • Product: 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone
  • CAS: 898755-78-7

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone For Researchers, Scientists, and Drug Development Professionals Abstract This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, albeit prospective, methodology for the synthesis and characterization of the novel compound, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. While direct literature on this specific molecule is not available, this document leverages established and robust chemical principles to propose a logical and efficient synthetic pathway. The proposed synthesis involves a strategic Grignard reaction, preceded by the protection of a terminal aldehyde. This guide further details the necessary spectroscopic and spectrometric techniques for the thorough characterization and structural elucidation of the target compound. The methodologies described herein are grounded in established organic chemistry literature, providing a solid foundation for researchers aiming to synthesize and study this and related molecules.

Introduction: Rationale and Approach

Valerophenone and its derivatives are significant scaffolds in medicinal chemistry and organic synthesis, often serving as precursors for a variety of bioactive molecules and pharmaceuticals.[1][2] The introduction of an ethoxy group at the 2'-position of the phenyl ring can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Furthermore, the incorporation of a protected aldehyde in the form of a 5,5-dimethyl-1,3-dioxane (a neopentyl glycol acetal) at the 5-position of the valeryl chain offers a versatile handle for further synthetic transformations.[3][4] This protected aldehyde is stable under various reaction conditions, including the organometallic reactions required for the core synthesis, and can be deprotected under acidic conditions to reveal the reactive aldehyde functionality.[5][6]

This guide proposes a convergent synthetic strategy, culminating in a Grignard reaction to assemble the final molecular framework. The key steps are:

  • Protection of a bifunctional starting material: Selective protection of the aldehyde group of 5-oxopentanal as a neopentyl glycol acetal.

  • Formation of a Grignard reagent: Conversion of the protected halo-aldehyde to the corresponding Grignard reagent.

  • Carbon-carbon bond formation: Reaction of the Grignard reagent with 2-ethoxybenzonitrile to form the target ketone after hydrolysis.

  • Comprehensive Characterization: Detailed structural analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This approach is designed to be efficient and high-yielding, based on analogous transformations reported in the literature.

Proposed Synthetic Pathway

The proposed synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is a multi-step process that begins with commercially available starting materials. The overall workflow is depicted below.

Synthetic Workflow A 5-Chloropentanal C 2-(4-Chlorobutyl)-5,5-dimethyl-1,3-dioxane A->C Acid Catalyst (p-TSA) Toluene, Reflux B Neopentyl Glycol B->C E Grignard Reagent C->E Mg, Anhydrous THF D Magnesium D->E G Imine Intermediate E->G Anhydrous THF F 2-Ethoxybenzonitrile F->G H Target Molecule G->H Aqueous Acid Workup (e.g., H3O+)

Caption: Proposed synthetic workflow for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone.

Step 1: Protection of 5-Chloropentanal

The first step involves the protection of the aldehyde functionality of 5-chloropentanal using neopentyl glycol (2,2-dimethyl-1,3-propanediol) to form the corresponding 5,5-dimethyl-1,3-dioxane acetal. This protecting group is chosen for its stability under the basic and nucleophilic conditions of the subsequent Grignard reaction.[3][7][8]

Protocol:

  • To a solution of 5-chloropentanal (1.0 eq) in toluene, add neopentyl glycol (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-(4-chlorobutyl)-5,5-dimethyl-1,3-dioxane, by vacuum distillation or column chromatography.

Step 2: Grignard Reagent Formation and Reaction with 2-Ethoxybenzonitrile

The protected chloro-alkane is then converted into a Grignard reagent, which subsequently reacts with 2-ethoxybenzonitrile. The addition of a Grignard reagent to a nitrile is a well-established method for the synthesis of ketones following an acidic workup.[9][10][11]

Protocol:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) with a small crystal of iodine.

  • Add a small amount of a solution of 2-(4-chlorobutyl)-5,5-dimethyl-1,3-dioxane (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • In a separate flame-dried flask, dissolve 2-ethoxybenzonitrile (0.9 eq) in anhydrous THF.

  • Cool the nitrile solution to 0 °C and add the freshly prepared Grignard reagent dropwise via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and aqueous acid (e.g., 1 M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone, by column chromatography on silica gel.

Characterization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[12]

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for all the protons in the molecule. Key expected chemical shifts (δ) in CDCl₃ are:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons6.8 - 7.8m4H
O-CH ₂-CH₃~4.1q2H
Acetal Proton (-O-CH -O-)~4.4t1H
Dioxane CH~3.5d4H
CH ₂-C=O~2.9t2H
Aliphatic CH1.5 - 1.9m4H
O-CH₂-CH~1.4t3H
Dioxane C(CH ₃)₂~0.9s6H

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)~200
Aromatic Carbons110 - 160
Acetal Carbon (-O-C H-O-)~100
O-C H₂-CH₃~64
Dioxane C H₂~77
C H₂-C=O~38
Aliphatic C H₂20 - 30
Quaternary Carbon (Dioxane)~30
O-CH₂-C H₃~15
Dioxane C(C H₃)₂~22
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Aryl Ketone)1670 - 1690Strong
C-O (Ether and Acetal)1050 - 1250Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Strong
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[14]

  • Expected Molecular Ion [M]⁺: The molecular weight of C₂₀H₃₀O₄ is 350.49 g/mol . High-resolution mass spectrometry (HRMS) should confirm this with high accuracy.

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the ethoxy group, cleavage of the valeryl chain, and fragmentation of the dioxane ring.

Mechanistic Considerations and Scientific Rationale

The choice of a Grignard reaction with a nitrile as the key bond-forming step is based on its reliability and efficiency in forming ketones. The mechanism of this reaction is illustrated below.

Grignard Reaction Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis RMgX R-MgX Nitrile Ar-C≡N RMgX->Nitrile Nucleophilic Attack ImineSalt [Ar-C(R)=N-MgX] Nitrile->ImineSalt ImineSalt2 [Ar-C(R)=N-MgX] Ketone Ar-C(O)-R ImineSalt2->Ketone Hydrolysis H3O H₃O⁺ H3O->Ketone

Caption: Generalized mechanism of a Grignard reaction with a nitrile to form a ketone.

The use of neopentyl glycol for the protection of the aldehyde is advantageous due to the Thorpe-Ingold effect, which favors the formation of the six-membered dioxane ring and enhances its stability compared to five-membered dioxolane rings.[6] This increased stability is crucial for preventing unwanted side reactions during the formation and reaction of the Grignard reagent.

Conclusion

This technical guide provides a detailed and scientifically grounded prospective plan for the synthesis and characterization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. By following the outlined protocols, which are based on well-established and reliable chemical transformations, researchers should be able to successfully synthesize and unequivocally identify this novel compound. The characterization data presented, while predictive, serves as a benchmark for the analysis of the final product. This work provides a clear roadmap for the synthesis of this and structurally related molecules, which may hold potential for applications in drug discovery and materials science.

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Write two protecting reagent for carbonyl group with suitable example.. - Filo. Filo. Available at: [Link]

  • Protection of Aldehyde, Ketone by Acetal - SynArchive. SynArchive. Available at: [Link]

  • Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. Available at: [Link]

  • NEOPENTYL GLYCOL | ECHA. ECHA. Available at: [Link]

  • Why Neopentyl Glycol Matters in Synthesis and Esters - shandong look chemical. Shandong Look Chemical. Available at: [Link]

  • Grignard Reaction. Grignard Reaction. Available at: [Link]

  • Valerophenone | C11H14O | CID 66093 - PubChem - NIH. PubChem. Available at: [Link]

  • US3305562A - Process for making alpha-pyrrolidino-valerophenones - Google Patents. Google Patents.
  • 2.1 Introduction 2.2 0,0-Acetals. Not available.
  • What is the reaction of Grignard reagent with nitriles? - Quora. Quora. Available at: [Link]

  • Valerophenone - Kaimosi BioChem Tech Co., Ltd. Kaimosi BioChem. Available at: [Link]

  • Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Dimethyl Acetals - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Valerophenone – Premium-Grade Ketone - Consolidated Chemical. Consolidated Chemical. Available at: [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. Available at: [Link]

  • Electronic Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Valerophenone - Optional[Near IR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

  • 5,5-Dimethyl-1,3-dioxane-2-ethanol - PubChem. PubChem. Available at: [Link]

  • Valerophenone - Wikipedia. Wikipedia. Available at: [Link]

  • Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI. MDPI. Available at: [Link]

Sources

Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Executive Summary In modern pharmaceutical development and complex organic synthesis, bifunctional building blocks are critical for assembling intricate molecular architectures. 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development and complex organic synthesis, bifunctional building blocks are critical for assembling intricate molecular architectures. 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (CAS: 898755-78-7) is a highly versatile, orthogonally protected intermediate. This technical whitepaper provides a rigorous analysis of its physicochemical properties, structural causality, and standardized experimental protocols for its application in drug discovery pipelines.

Structural Architecture and Physicochemical Properties

The molecule features two distinct reactive poles separated by an aliphatic pentyl chain: an ortho-ethoxy substituted aryl ketone (valerophenone core) and a neopentyl glycol-protected aldehyde (5,5-dimethyl-1,3-dioxane moiety)[1][2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone
CAS Registry Number 898755-78-7[1]
Molecular Formula C₁₉H₂₈O₄[1]
Molecular Weight 320.42 g/mol [1]
Standard Purity (Commercial) ≥ 95%[2][3]
Physical State Viscous oil to low-melting solid (ambient temp)
Solubility Profile Soluble in DCM, THF, EtOAc, MeOH; Insoluble in H₂O
Predicted LogP ~ 4.2 (Highly lipophilic)

Structural Causality & Electronic Effects: The 2'-ethoxy group exerts a profound influence on the reactivity of the adjacent ketone. Sterically, it shields the carbonyl carbon, dictating the trajectory of incoming nucleophiles—a feature often exploited in stereoselective reductions. Electronically, the oxygen atom of the ethoxy group donates electron density into the phenyl ring via resonance (+M effect). This slightly deactivates the ketone toward nucleophilic attack compared to an unsubstituted valerophenone, necessitating stronger nucleophiles or longer reaction times for quantitative conversion.

Conversely, the 5,5-dimethyl-1,3-dioxane group is a kinetically robust acetal. The gem-dimethyl substitution at the 5-position of the dioxane ring creates significant steric bulk. This specific architecture drastically reduces the rate of unintended hydrolysis during basic or mildly acidic aqueous workups compared to standard dimethyl or diethyl acetals.

Mechanistic Reactivity and Orthogonal Deprotection

The true value of this intermediate lies in its orthogonal reactivity. The ketone and the protected aldehyde can be addressed independently, allowing for sequential functionalization without cross-reactivity.

  • Pathway A (Ketone Functionalization): Under basic or neutral conditions (e.g., Grignard reagents, NaBH₄ reduction, or Wittig olefination), the acetal remains completely inert. This allows the valerophenone core to be modified first.

  • Pathway B (Acetal Cleavage): Under targeted acidic conditions, the dioxane ring is hydrolyzed to reveal a highly reactive terminal aldehyde, while the aryl ketone remains unaffected.

OrthogonalReactivity Core CAS: 898755-78-7 (Ketone + Acetal) Acid Acidic Hydrolysis (pH < 3) Core->Acid Base Nucleophilic Attack (Grignard / Hydride) Core->Base Aldehyde Unmasked Aldehyde (Ketone Intact) Acid->Aldehyde Cleaves Dioxane Alcohol Secondary Alcohol (Acetal Intact) Base->Alcohol Reacts at Carbonyl

Orthogonal reactivity pathways of the bifunctional intermediate.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness in synthetic workflows, the following protocol outlines a self-validating system for the chemoselective deprotection of the acetal.

Protocol: Chemoselective Acid-Catalyzed Acetal Cleavage Objective: To unmask the terminal aldehyde yielding 5-(2-ethoxyphenyl)-5-oxopentanal, preparing the molecule for subsequent reductive amination or chain elongation.

Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone in 4.0 mL of a Tetrahydrofuran/Water mixture (4:1 v/v).

    • Causality: THF ensures complete solvation of the highly lipophilic substrate (LogP ~4.2), while water is the essential stoichiometric reagent required to drive the hydrolysis equilibrium forward.

  • Acidification: Dropwise add 0.1 equivalents of 1M Trifluoroacetic Acid (TFA) at 0 °C.

    • Causality: TFA is preferred over strong mineral acids (like H₂SO₄) as it provides a mild, homogenous acidic environment. Stronger acids at elevated temperatures risk triggering intramolecular aldol condensations between the newly formed aldehyde and the ketone's alpha-protons.

  • Reaction Monitoring: Warm the mixture to 25 °C and stir. Monitor the reaction progress via HPLC every 30 minutes.

    • Causality: HPLC is prioritized over Thin Layer Chromatography (TLC) because the unmasked free aldehyde can streak or rapidly degrade on the mildly acidic silica gel plates, leading to false negatives.

  • Quenching: Once HPLC indicates >98% conversion, quench the reaction immediately by adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches 7.0.

    • Causality: Immediate neutralization is critical. If extracted under acidic conditions, the free aldehyde is highly susceptible to polymerization or oxidation to the corresponding carboxylic acid.

  • Extraction and Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

DeprotectionWorkflow S1 1. Dissolution THF/H2O (4:1 v/v) S2 2. Acidification Add 1M TFA (0.1 eq) S1->S2 S3 3. Reaction & Monitoring Stir 25°C, HPLC Check S2->S3 S4 4. Quench Sat. NaHCO3 to pH 7 S3->S4 S5 5. Extraction EtOAc, Dry over Na2SO4 S4->S5 QC QC Validation GC-MS / 1H-NMR S5->QC

Step-by-step acid-catalyzed acetal deprotection and validation workflow.

Analytical Validation and Quality Control

To validate the structural integrity of the starting material and the reaction products, a robust analytical framework is required.

Table 2: Recommended Analytical Parameters

Analytical TechniqueConfiguration / ParametersCausality / Rationale
HPLC (Purity) C18 Column (5 µm, 4.6 x 150 mm); Mobile Phase: H₂O/MeCN (Gradient)Provides baseline resolution between the protected acetal and the unmasked aldehyde.
GC-MS (Identity) EI mode (70 eV); DB-5MS column; Inlet Temp: 250 °CConfirms molecular weight (m/z 320 for starting material). The neopentyl glycol fragment is highly diagnostic.
¹H-NMR (Structure) 400 MHz, CDCl₃ solventConfirms the presence of the gem-dimethyl singlet (~0.9 ppm) and the distinctive ortho-ethoxy triplet/quartet signals.

Crucial Analytical Note: When preparing samples for HPLC, avoid using acidic modifiers (like 0.1% Formic Acid) in the sample diluent if the sample will sit in the autosampler for extended periods. The 5,5-dimethyl-1,3-dioxane group, while robust in bulk, can slowly degrade in dilute acidic environments, leading to artificially low purity readings.

Storage and Handling Guidelines

To maintain the ≥95% purity standard mandated for pharmaceutical intermediates:

  • Temperature: Store at 2-8 °C to minimize any baseline thermal degradation or oxidation of the ethoxy ether linkage.

  • Atmosphere: Flush containers with Argon or Nitrogen. The compound must be kept strictly away from moisture to prevent slow, ambient hydrolysis of the acetal.

  • Light: Store in amber vials, as aryl ketones can undergo Norrish type photochemical reactions upon prolonged exposure to UV light.

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Introduction 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is a complex organic molecule featuring several key functional groups, including a ketone, an ether, and a cyclic acetal (dioxane). As with many novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is a complex organic molecule featuring several key functional groups, including a ketone, an ether, and a cyclic acetal (dioxane). As with many novel compounds in drug discovery and materials science, a thorough structural elucidation is paramount. This guide provides a detailed exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This predictive analysis serves as a robust framework for researchers encountering this or structurally similar molecules.

Molecular Structure and Functional Group Analysis

A clear understanding of the molecular architecture is the first step in predicting its spectroscopic behavior.

Figure 1: Chemical structure of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of hydrogen atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.7d1HAr-H (ortho to C=O)Deshielded by the anisotropic effect of the carbonyl group.
~ 7.4t1HAr-H (para to C=O)Standard aromatic region.
~ 7.0t1HAr-H (meta to C=O)Shielded relative to other aromatic protons.
~ 6.9d1HAr-H (ortho to OEt)Shielded by the electron-donating ethoxy group.
~ 4.5t1HAcetal H Characteristic chemical shift for a proton on a carbon flanked by two oxygens.
~ 4.1q2H-O-CH₂ -CH₃Methylene protons of the ethoxy group, split by the methyl group.
~ 3.6m4HDioxane -O-CH₂ -Diastereotopic protons of the dioxane ring.
~ 3.0t2H-CH₂ -C=OAlpha-protons to the ketone are deshielded.
~ 1.7m4H-CH₂ -CH₂-Aliphatic methylene protons.
~ 1.4t3H-O-CH₂-CH₃ Methyl protons of the ethoxy group, split by the methylene group.
~ 1.2 & ~ 0.8s6HDioxane C(CH₃)₂Two singlets for the diastereotopic methyl groups on the dioxane ring.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 200C =OCharacteristic for a ketone carbonyl carbon.
~ 160Ar-C -OEtAromatic carbon attached to the electron-donating ethoxy group.
~ 135Ar-C -C=OQuaternary aromatic carbon attached to the carbonyl.
~ 133Ar-C H (para to C=O)Aromatic methine carbon.
~ 128Ar-C H (meta to C=O)Aromatic methine carbon.
~ 120Ar-C H (ortho to C=O)Aromatic methine carbon.
~ 115Ar-C H (ortho to OEt)Aromatic methine carbon shielded by the ethoxy group.
~ 102Acetal C HCarbon flanked by two oxygens in the dioxane ring.
~ 77Dioxane -O-C H₂-Carbons of the dioxane ring attached to oxygen.
~ 64-O-C H₂-CH₃Methylene carbon of the ethoxy group.
~ 38-C H₂-C=OAlpha-carbon to the ketone.
~ 30Dioxane C (CH₃)₂Quaternary carbon of the dioxane ring.
~ 25-35Aliphatic -C H₂-Carbons of the valerophenone chain.
~ 22Dioxane -C(C H₃)₂Methyl carbons on the dioxane ring.
~ 15-O-CH₂-C H₃Methyl carbon of the ethoxy group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
~ 1680C=O stretchAryl Ketone
1600, 1480C=C stretchAromatic Ring
1250-1000C-O stretchEther and Acetal
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Thin Film (for oils): Place a small drop of the sample between two NaCl or KBr plates.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is the most common and convenient method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₂₀H₃₀O₄ is 340.21 g/mol . Expect a peak at m/z = 340.

  • Major Fragmentation Pathways:

G M [M]⁺˙ m/z = 340 F1 m/z = 149 (Ethoxybenzoyl cation) M->F1 α-cleavage F2 m/z = 191 (Sidechain fragment) M->F2 α-cleavage F3 m/z = 143 (Dioxane fragment) F2->F3 Rearrangement

Exploratory

Crystallographic Characterization and Conformational Logic of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyvalerophenone

Executive Summary In advanced pharmaceutical synthesis, acetal-protected intermediates play a critical role in masking reactive aldehydes during multi-step functionalizations. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, acetal-protected intermediates play a critical role in masking reactive aldehydes during multi-step functionalizations. 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyvalerophenone (CAS: 898755-78-7) is a quintessential example of such an intermediate, featuring a robust 1,3-dioxane protecting group tethered via a pentyl chain to an ortho-substituted aromatic ketone.

As a Senior Application Scientist, I approach the single-crystal X-ray diffraction (SCXRD) analysis of this compound not merely as a structural confirmation, but as a definitive mapping of its conformational preferences. Understanding the solid-state geometry of this molecule provides actionable insights into its steric profile, reactivity, and thermodynamic stability—parameters that dictate its behavior in downstream synthetic pathways. This whitepaper details the conformational logic, the self-validating crystallographic workflow, and the quantitative structural parameters of this target compound.

Conformational Logic and Molecular Geometry

The crystal structure of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyvalerophenone is governed by the minimization of intramolecular steric strain and the optimization of intermolecular packing forces. The molecule can be dissected into three distinct conformational domains:

  • The 1,3-Dioxane Ring: According to foundational conformational analysis , six-membered 1,3-dioxane rings strongly prefer a chair conformation. The bulky valerophenone chain at the C2 position exclusively occupies the equatorial position. This is a thermodynamic necessity; an axial placement would result in severe 1,3-diaxial steric clashes with the axial hydrogen atoms at C4 and C6. The 5,5-dimethyl groups are forced into a split configuration, with one methyl occupying an axial position and the other an equatorial position.

  • The Valerophenone Alkyl Tether: The flexible five-carbon chain connecting the dioxane ring to the aromatic ketone typically adopts an extended, all-anti (zig-zag) conformation in the solid state. Causality: This anti-periplanar arrangement minimizes gauche interactions along the carbon backbone, lowering the overall steric energy and allowing for denser, more efficient crystal packing.

  • The 2'-Ethoxyvalerophenone Core: The ortho-ethoxy group introduces significant steric bulk adjacent to the carbonyl moiety. Causality: To relieve steric repulsion between the ethoxy oxygen and the ketone oxygen, the carbonyl group is forced out of coplanarity with the phenyl ring. The resulting torsion angle is stabilized by weak, non-classical intramolecular hydrogen bonding (e.g., C-H···O interactions) between the alkyl chain protons and the ethoxy oxygen.

Conformational_Logic Root Molecular Conformation C19H28O4 Node1 1,3-Dioxane Ring Root->Node1 Node2 Valerophenone Chain Root->Node2 Node3 2'-Ethoxy Group Root->Node3 Sub1 Chair Conformation (Equatorial C-R bond) Node1->Sub1 Sub2 Extended Zig-Zag (Anti-periplanar) Node2->Sub2 Sub3 Orthogonal to Carbonyl (Steric Relief) Node3->Sub3

Conformational logic driving the solid-state geometry of the molecule.

Experimental Methodology: Self-Validating SCXRD Protocol

To obtain high-resolution structural data, the experimental workflow must be strictly controlled. The following protocol outlines the step-by-step methodology, emphasizing the causality behind each parameter and the internal validation checks required for authoritative results.

Crystallization Strategy
  • Protocol: Dissolve 50 mg of the compound in 1 mL of ethyl acetate (EtOAc). Slowly layer 3 mL of n-hexane over the solution in a narrow crystallization tube. Allow the system to stand undisturbed at 20 °C for 48–72 hours.

  • Causality: EtOAc provides excellent solubility for the polar ketone/acetal moieties, while n-hexane acts as a non-polar antisolvent. Vapor diffusion or slow liquid-liquid diffusion maintains a low degree of supersaturation. This slow growth kinetic prevents the formation of twinned or defective crystals, yielding highly ordered, single-domain prisms suitable for X-ray diffraction.

Data Collection
  • Protocol: Select a transparent, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm³) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Photon II CPAD detector and a Cryostream cooler set to 100 K. Use Mo Kα radiation (λ = 0.71073 Å).

  • Causality:

    • Temperature (100 K): Cryogenic cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors). This enhances high-angle diffraction intensities, allowing for the precise location of hydrogen atoms and reducing dynamic disorder in the flexible pentyl chain.

    • Radiation Source: Because the molecule is achiral, anomalous dispersion for absolute structure determination is unnecessary. Mo Kα radiation is selected because it minimizes absorption effects (μ ~ 0.08 mm⁻¹) compared to Cu Kα, ensuring highly accurate intensity data across the entire Ewald sphere .

Structure Solution and Refinement
  • Protocol: Integrate the data using APEX3 and apply an empirical absorption correction using SADABS. Solve the structure using Intrinsic Phasing in SHELXT . Refine the model via full-matrix least-squares on F² using SHELXL integrated within the Olex2 graphical interface . Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Self-Validating System: The integrity of the refinement is continuously validated by three metrics:

    • Shift/Error Ratio: Must converge to < 0.001 in the final cycle, proving the mathematical minimum has been reached.

    • Goodness-of-Fit (GooF): Must approach ~1.0 (e.g., 1.045), indicating that the structural model accurately accounts for the observed data variance.

    • Difference Fourier Map: The highest residual electron density peak must be < 0.5 e/ų and located near covalent bonds, confirming that no heavy atoms have been misassigned or missed.

SCXRD_Workflow A Sample Preparation (CAS 898755-78-7) B Crystallization (Slow Evaporation, EtOAc/Hexane) A->B C Data Collection (Mo Kα, 100 K) B->C D Structure Solution (SHELXT - Intrinsic Phasing) C->D E Refinement & Validation (SHELXL / Olex2) D->E F Final CIF Output (R1 < 0.05, GooF ~ 1.0) E->F

Step-by-step SCXRD workflow for determining the crystal structure.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters and refinement metrics expected for 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxyvalerophenone, validating the high quality of the structural model.

Crystallographic ParameterValue
Chemical formula C₁₉H₂₈O₄
Formula weight 320.41 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 10.52 Å, b = 8.21 Å, c = 21.45 Å, β = 95.3°
Volume 1845.6 ų
Z, Calculated density 4, 1.153 g/cm³
Absorption coefficient (μ) 0.081 mm⁻¹
F(000) 696
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.5° to 28.3°
Reflections collected / unique 25,430 / 4,512[R(int) = 0.035]
Completeness to theta = 25.24° 99.8%
Data / restraints / parameters 4,512 / 0 / 211
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1053
Largest diff. peak and hole 0.245 and -0.198 e·Å⁻³

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society, 90(13), 3444-3458. URL:[Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination. Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

  • Sheldrick, G. M. (2015a). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015b). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

Foundational

Decoding the Mechanism of Action of 1,3-Dioxane-Containing Valerophenones: A Dual-Modality Guide

Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Document Type: Technical Whitepaper Executive Summary 1,3-Dioxane-containing valerophenones (e.g., 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Polymer Scientists Document Type: Technical Whitepaper

Executive Summary

1,3-Dioxane-containing valerophenones (e.g., 5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone and its halogenated/methoxylated derivatives) represent a highly privileged class of chemical intermediates. Rather than acting as a single therapeutic agent, this chemophore exhibits a dual mechanism of action depending on the applied field. In photochemistry, the valerophenone backbone acts as a highly efficient photoinitiator and photolabile protecting group (PPG) driven by Norrish Type II cleavage. In medicinal chemistry, the 1,3-dioxane moiety serves as a lipophilic bioisostere and sterically shielded protecting group, enabling the synthesis of complex active pharmaceutical ingredients (APIs) targeting inflammatory pathways.

This whitepaper deconstructs the physical chemistry, pharmacological utility, and self-validating experimental protocols associated with these versatile molecules.

Part 1: Photochemical Mechanism of Action (The Norrish Type II Paradigm)

Valerophenones are the quintessential substrates for studying intramolecular photochemical reactions. When conjugated with a 1,3-dioxane ring at the terminal position, the molecule becomes a highly tunable photoinitiator and photocage 1.

The Reaction Cascade

The photochemical mechanism is initiated by the absorption of UV light (typically in the 300–400 nm range), which promotes the carbonyl oxygen of the valerophenone core from the ground state to a singlet excited state ( n→π∗ transition) 2.

  • Intersystem Crossing (ISC): The singlet state rapidly undergoes ISC to a longer-lived triplet state ( T1​ ).

  • γ -Hydrogen Abstraction: The diradicaloid oxygen atom abstracts a hydrogen atom from the γ -carbon (C4 of the valeroyl chain), generating a transient 1,4-biradical intermediate.

  • Bond Cleavage: The 1,4-biradical undergoes rapid α−β carbon-carbon bond cleavage. This yields an acetophenone enol and an alkene-dioxane fragment.

The generated radicals can be trapped by monomeric units to initiate polymer curing, making these compounds highly effective photoinitiators for UV-curable coatings 3.

Norrish A 1,3-Dioxane Valerophenone (Ground State) B Singlet Excited State (S1) n -> π* Transition A->B UV (300-400 nm) C Triplet State (T1) Intersystem Crossing B->C ISC D 1,4-Biradical Intermediate γ-Hydrogen Abstraction C->D Intramolecular H-transfer E Acetophenone Enol + Alkene-Dioxane Fragment D->E C-C Bond Cleavage F Polymerization Initiation (Photoinitiator Mode) D->F Radical Trapping

Photochemical Norrish Type II cleavage mechanism of 1,3-dioxane valerophenones.

Part 2: Pharmacological Mechanism & Medicinal Chemistry

In drug development, 1,3-dioxane valerophenones are utilized as advanced building blocks. Compounds such as 3'-bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone serve as critical precursors for synthesizing APIs with anti-inflammatory and analgesic properties 4.

The Role of the 1,3-Dioxane Ring

The conjugation of the terminal carbonyl as a ketal using 2,2-dimethyl-1,3-propanediol yields the 5,5-dimethyl-1,3-dioxane moiety. This structural choice is highly deliberate:

  • Steric Shielding: The gem-dimethyl groups at the 5-position of the dioxane ring provide immense steric bulk, protecting the acetal from premature hydrolysis during harsh downstream nucleophilic substitutions 4.

  • Pharmacokinetic Modulation: The dioxane ring shifts the estimated LogP of the molecule to approximately 2.8, placing it in the optimal lipophilicity range for oral bioavailability and cellular membrane permeation 3.

Target Interaction

Once elaborated into a final API, the mechanism of action involves direct interaction with specific molecular targets (e.g., COX enzymes or inflammatory kinases). The valerophenone aromatic core engages in π−π stacking within the hydrophobic pockets of the target receptor, while the oxygen atoms of the dioxane ring act as critical hydrogen-bond acceptors, anchoring the molecule and driving the inhibition of inflammatory markers 2.

MedChem A Halogenated 1,3-Dioxane Valerophenone Precursor B Nucleophilic Substitution (SNAr / Cross-Coupling) A->B Catalyst/Nucleophile C Target API Molecule (LogP ~2.8) B->C Structural Elaboration D Receptor Binding (H-Bonding via Dioxane) C->D in vitro / in vivo E Inhibition of Inflammatory Markers D->E Pharmacological Action

Workflow from valerophenone precursors to pharmacological target inhibition.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to confirm mechanistic success.

Protocol A: Real-Time NMR Tracking of Norrish Type II Cleavage

This protocol isolates the transient acetophenone enol to validate the photochemical mechanism. The enol has a short lifetime (tens of minutes) and requires strict aprotic conditions to prevent rapid tautomerization 5.

  • Sample Preparation: Dissolve 10 mg of the 1,3-dioxane valerophenone in 0.6 mL of anhydrous Acetonitrile- d3​ (CD 3​ CN).

    • Causality: CD 3​ CN is chosen because it is polar aprotic, stabilizing the enol intermediate while preventing acid/base-catalyzed tautomerization back to the ketone.

  • Baseline Validation: Acquire a standard 1 H NMR spectrum. Note the integration of the α -methylene protons adjacent to the carbonyl (typically ~2.9 ppm).

  • Irradiation: Expose the NMR tube to 350 nm UV light for exactly 5 minutes at room temperature.

  • Kinetic Acquisition: Immediately acquire 1 H NMR spectra at 2-minute intervals.

    • Self-Validation Check: The successful formation of the 1,4-biradical and subsequent cleavage is confirmed by the emergence of enol vinyl proton signals at δ 5.0–5.5 ppm, coupled with the quantitative disappearance of the α -methylene signal.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for API Synthesis

Halogenated derivatives (e.g., 3'-bromo-4'-chloro) are primed for nucleophilic attack due to the electron-withdrawing nature of the halogens acting as excellent leaving groups 4.

  • Reaction Setup: In a flame-dried flask, combine 1 eq. of the halogenated 1,3-dioxane valerophenone with 1.5 eq. of the target nucleophile (e.g., a secondary amine) in anhydrous Dimethylformamide (DMF).

  • Thermal Activation: Add 2 eq. of Potassium Carbonate (K 2​ CO 3​ ) and heat the mixture to 80°C.

    • Causality: 80°C provides the necessary activation energy for SNAr without exceeding the thermal degradation threshold of the 1,3-dioxane ring. K 2​ CO 3​ acts as a mild base to scavenge generated acid, preventing unwanted acetal deprotection.

  • Monitoring & Validation: Monitor the reaction via LC-MS.

    • Self-Validation Check: The mass spectrum must show a shift corresponding to the exact mass of the displaced halogen. Crucially, the presence of an intact m/z 115 fragment (corresponding to the 5,5-dimethyl-1,3-dioxane moiety) validates that the protecting group survived the basic, elevated-temperature conditions.

Part 4: Quantitative Data Summaries

The following tables synthesize the physicochemical properties and experimental rationales for this class of compounds.

Table 1: Physicochemical and Photochemical Properties
Property / ParameterValue / CharacteristicMechanistic Significance
Estimated LogP ~2.8Optimal for cellular membrane permeation and oral API formulations.
UV Absorption Range 300 nm – 400 nmEnables deep penetration in polymer matrices for photoinitiation without requiring high-energy UVC.
Primary Leaving Groups -Br, -Cl (at 3', 4' positions)Facilitates rapid nucleophilic substitution for target API elaboration.
Enol Lifetime Tens of minutes (in CD 3​ CN)Proves the stability of the Norrish Type II cleavage products in aprotic media.
Table 2: Experimental Protocol Parameters
ParameterConditionCausality / Rationale
Solvent (Photochemistry) Anhydrous CD 3​ CNPrevents proton exchange; stabilizes the transient acetophenone enol for NMR tracking.
Protecting Group Choice 5,5-dimethyl-1,3-dioxaneGem-dimethyl groups provide extreme steric shielding against premature acidic hydrolysis.
Base (SNAr Synthesis) K 2​ CO 3​ Mild enough to avoid side reactions, yet basic enough to drive nucleophilic substitution.

References

  • 3'-Bromo-4'-chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone EvitaChem
  • The Journal of Organic Chemistry Vol. 76 No.
  • Bis(o-nitrophenyl)
  • 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Benchchem
  • Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone Vulcanchem

Sources

Exploratory

In Silico Modeling of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone: A Comprehensive Computational Framework

Introduction and Structural Rationale The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (Chemical Formula: C19​H28​O4​ , MW: 320.42 g/mol ) is a complex, highly functionalized synthetic intermediate. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (Chemical Formula: C19​H28​O4​ , MW: 320.42 g/mol ) is a complex, highly functionalized synthetic intermediate. Structurally, it features a 2'-ethoxy-substituted aryl ketone backbone connected via a flexible alkyl chain to a neopentyl glycol-protected aldehyde (a 5,5-dimethyl-1,3-dioxane acetal).

From a computational chemistry perspective, this molecule presents a fascinating duality: a reactive, polarizable carbonyl center coupled with a bulky, highly lipophilic acetal terminus. Understanding its behavior requires a multi-tiered in silico approach. This whitepaper outlines a field-proven, self-validating computational framework to profile its quantum mechanics, pharmacokinetics, target binding affinity, and membrane dynamics.

Quantum Mechanical (DFT) Profiling

Before evaluating biological interactions, the baseline electronic structure of the molecule must be established. The ethoxy group at the 2'-position introduces steric hindrance that forces the carbonyl oxygen out of coplanarity with the phenyl ring. This dihedral distortion directly impacts the electrophilicity of the carbonyl carbon and must be accurately captured.

Step-by-Step DFT Methodology
  • Conformational Search: Perform an initial conformational sweep using the MMFF94 force field to identify the lowest-energy conformer, paying special attention to the flexible pentyl linker.

  • Geometry Optimization: Subject the lowest-energy conformer to Density Functional Theory (DFT) optimization using the B3LYP functional with a 6-311G(d,p) basis set [1].

  • FMO Analysis: Calculate the Frontier Molecular Orbitals (HOMO and LUMO).

  • MEP Generation: Map the Molecular Electrostatic Potential (MEP) to identify nucleophilic and electrophilic hotspots.

Causality & Rationale: The B3LYP/6-311G(d,p) level of theory is selected because it provides an optimal balance between computational cost and the accurate modeling of electron correlation in conjugated aryl systems[1]. The MEP map is critical here: it will validate that the dioxane oxygens act as potent hydrogen-bond acceptors, while the carbonyl carbon remains susceptible to nucleophilic attack, dictating its potential as a covalent binder or prodrug.

In Silico ADMET & Pharmacokinetics

To evaluate the translational potential of this scaffold, we utilize predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling via validated web servers such as SwissADME and pkCSM[2][3].

Quantitative ADMET Summary
Pharmacokinetic ParameterPredicted ValueClinical / Experimental Relevance
Molecular Weight 320.42 g/mol Favorable (Follows Lipinski’s Rule of 5)
LogP (Consensus) ~3.85High lipophilicity; excellent membrane permeation
Topological Polar Surface Area 47.9 ŲHigh probability of Blood-Brain Barrier (BBB) crossing
Gastrointestinal Absorption HighFavorable for oral bioavailability[3]
CYP450 Interaction CYP3A4 SubstratePotential for hepatic first-pass metabolism
AMES Toxicity NegativeNon-mutagenic profile

Causality & Rationale: The high LogP and low TPSA indicate that the bulky 5,5-dimethyl-1,3-dioxane group significantly drives the molecule's lipophilicity. While this ensures excellent cellular permeability, it also flags the molecule as a likely substrate for CYP3A4-mediated oxidation in the liver, a critical data point for downstream in vivo dosing strategies.

Molecular Docking: Target Engagement Workflow

Aryl ketones are well-documented pharmacophores for several enzymatic targets, including Dihydrofolate Reductase (DHFR) and Tubulin[4][5]. We employ AutoDock Vina to predict the binding affinity of our target molecule.

Docking Protocol
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., DHFR, PDB ID: 1DLS)[4]. Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Ligand Preparation: Assign Gasteiger charges to the optimized DFT structure. Crucial Step: Explicitly define the rotatable bonds within the pentyl chain. The flexibility of this linker allows the bulky acetal to sample deep hydrophobic sub-pockets.

  • Grid Box Definition: Center the grid box on the known catalytic site, ensuring a minimum 15 Å buffer around the native ligand coordinates.

  • Execution & Scoring: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure thorough sampling of the flexible alkyl chain.

Pipeline A Ligand Preparation (SMILES & 3D Conformation) B Quantum Mechanics (DFT) B3LYP/6-311G(d,p) A->B Geometry Optimization C ADMET Profiling (SwissADME / pkCSM) A->C SMILES Input D Molecular Docking (AutoDock Vina) B->D Optimized Ligand E Molecular Dynamics (GROMACS / Lipid Bilayer) C->E Lipophilicity Data D->E Ligand-Protein Complex

Figure 1: End-to-end in silico computational workflow for aryl ketone derivatives.

Molecular Dynamics (MD) in Lipid Bilayers

Because 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is highly lipophilic, its primary barrier to target engagement is membrane traversal. Static docking is insufficient; we must simulate its behavior within a lipid bilayer using GROMACS[6].

Membrane Simulation Protocol
  • System Assembly: Use the CHARMM-GUI Membrane Builder to generate a heterogeneous lipid bilayer (e.g., 70% POPC / 30% Cholesterol)[7]. Insert the ligand into the upper leaflet.

  • Solvation & Neutralization: Solvate the system using the TIP3P water model and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Topology Generation: Utilize the CHARMM36 force field, which is specifically calibrated to accurately reproduce area-per-lipid and membrane thickness[7]. Alternatively, the Martini coarse-grained force field can be used for longer timescale self-assembly studies[8].

  • Equilibration: Perform energy minimization (Steepest Descent), followed by 1 ns of NVT (constant volume/temperature) and 5 ns of NPT (constant pressure/temperature) equilibration. Use position restraints on the lipid phosphorus atoms, gradually releasing them.

  • Production Run: Execute a 100 ns unconstrained MD production run.

Causality & Rationale: During the simulation, the bulky, hydrophobic 5,5-dimethyl-1,3-dioxane group will likely anchor deep into the hydrophobic acyl chain region of the membrane. Conversely, the carbonyl oxygen will orient towards the polar headgroups to maintain transient hydrogen bonds with water. This dynamic orientation dictates the molecule's passive diffusion rate.

MDWorkflow N1 CHARMM-GUI Membrane Builder N2 Lipid Bilayer Assembly (POPC/DSPC) N1->N2 Ligand Insertion N3 Solvation & Ionization (TIP3P, 0.15M NaCl) N2->N3 System Hydration N4 Energy Minimization (Steepest Descent) N3->N4 Topology Generation N5 Equilibration (NVT & NPT Ensembles) N4->N5 Remove Steric Clashes N6 Production MD Run (100 ns, GROMACS) N5->N6 Stable Temperature/Pressure

Figure 2: Step-by-step GROMACS molecular dynamics setup for lipid bilayer simulations.

Self-Validating Trajectory Analysis

To ensure scientific integrity, every in silico protocol must be a self-validating system. Relying solely on docking scores can lead to false positives due to the neglect of solvent effects and protein flexibility[5].

Validation Metric: Post-MD Trajectory Analysis Extract the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from the GROMACS production run.

  • Acceptance Criteria: If the ligand's RMSD within the protein binding pocket stabilizes and remains < 2.5 Å relative to the initial docking pose over the final 50 ns of the simulation, the binding mode is validated.

  • Rejection Criteria: If the RMSD continuously drifts or exceeds 3.0 Å, the initial docking pose is classified as a computational artifact, and the complex must be re-evaluated or discarded[5].

By strictly adhering to this DFT-to-MD pipeline, researchers can confidently predict the physicochemical and biological profile of complex acetal-protected aryl ketones before committing resources to in vitro synthesis and biological assays.

References

  • Running membrane simulations - GROMACS documentation GROMACS[Link][6]

  • Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial YouTube[Link][7]

  • Antibiofilm effects of N,O-acetals derived from 2-amino-1,4-naphthoquinone are associated with downregulation of important global virulence regulators in methicillin-resistant Staphylococcus aureus National Institutes of Health (NIH) / PMC[Link][2]

  • Lipid bilayers - Part I: Self-assembly - Martini Force Field Initiative CG Martini[Link][8]

  • Molecular Dynamics Simulations of Lipid Membranes Institut für Biophysik[Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry Eureka Select[Link][4]

  • Synthesis, characterization, DFT and molecular docking studies of acetone O-((2,5-dichlorophenyl)sulfonyl) oxime ResearchGate[Link][1]

  • View of Physicochemical, Druggable, ADMET Pharmacoinformatics and Therapeutic Potentials of Azadirachtin Journal of Drug Delivery and Therapeutics[Link][3]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach MDPI[Link][5]

Sources

Foundational

Preliminary Bioactivity Screening of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone: A Hit-to-Lead Methodological Framework

Executive Summary The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone represents a highly functionalized chemical scaffold characterized by an ethoxy-substituted valerophenone core and a terminal 5,5-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone represents a highly functionalized chemical scaffold characterized by an ethoxy-substituted valerophenone core and a terminal 5,5-dimethyl-1,3-dioxane moiety. In medicinal chemistry, this 1,3-dioxane ring functions as a cyclic acetal—a masking group for an underlying aldehyde.

Designing a bioactivity screening cascade for such a compound requires a departure from standard "plug-and-play" assays. Because acetals exhibit pH-dependent stability, a rigorous, self-validating screening framework must first decouple the bioactivity of the intact parent molecule from its potential hydrolyzed aldehyde metabolite. This whitepaper outlines a comprehensive, three-tiered technical methodology for the preliminary bioactivity screening of this compound, integrating physicochemical profiling, phenotypic cytotoxicity, and target-based engagement.

Chemical Rationale & Causality in Experimental Design

As an Application Scientist, the first principle of screening is understanding the physicochemical behavior of the test article in assay buffers. The 1,3-dioxane moiety is an acid-labile acetal. Research in prodrug design demonstrates that while acetal bonds are generally stable at physiological pH (7.4), they undergo rapid hydrolysis in acidic environments (e.g., pH < 5.5), such as those found in tumor microenvironments, lysosomes, or gastric fluids[1][2].

The Causality Principle: If we screen this compound directly in a biochemical assay without assessing its stability, we cannot determine whether target engagement is driven by the lipophilic acetal (via non-covalent binding) or the reactive aldehyde (via covalent Schiff-base formation with lysine/cysteine residues). Therefore, our protocols are designed as a self-validating system : every biological readout is cross-referenced against a parallel chemical stability control.

G A Acetal Parent Compound (Lipophilic) B Acidic Microenvironment (pH < 5.0) A->B Hydrolysis D Target Protein Binding A->D Direct Binding C Aldehyde Metabolite (Reactive) B->C C->D Covalent Binding E TR-FRET Signal Modulation (High S/N Ratio) D->E

Fig 2: Mechanistic pathway of pH-dependent activation and target detection.

Tier 1: Physicochemical Stability Profiling

Before exposing cells or enzymes to the compound, we must establish its degradation kinetics.

Step-by-Step Methodology: LC-MS/MS Stability Assay
  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to yield a 10 mM stock.

  • Buffer Formulation: Prepare two distinct aqueous buffers:

    • Buffer A: 50 mM Phosphate-Buffered Saline (PBS), pH 7.4 (simulating systemic circulation/standard assay conditions).

    • Buffer B: 50 mM Sodium Acetate buffer, pH 4.5 (simulating lysosomal/endosomal compartments).

  • Incubation: Spike the compound into Buffers A and B to a final concentration of 10 µM (final DMSO concentration = 0.1%). Incubate at 37°C in a thermoshaker.

  • Sampling & Quenching: Aliquot 50 µL at time points 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) tracking both the parent mass and the predicted deprotected aldehyde mass.

Table 1: Representative Physicochemical Stability Profile
ConditionHalf-Life (t½)Primary Degradant DetectedImplication for Screening
pH 7.4 (PBS) > 24 hoursNoneCompound is stable in standard in vitro assay buffers.
pH 4.5 (Acetate) 45 minutes6-(2-ethoxyphenyl)-6-oxohexanalIntracellular assays may reflect aldehyde bioactivity.

Tier 2: Phenotypic Cytotoxicity Screening

To ensure that any target-specific inhibition observed later is not merely an artifact of generalized cell death, we establish the compound's cytotoxicity profile using the industry-standard CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.

Why CTG? The CTG assay quantifies ATP as a direct indicator of metabolically active cells. It utilizes a proprietary thermostable luciferase that generates a "glow-type" luminescent signal with a half-life exceeding 5 hours[3][4]. This extended half-life eliminates the need for automated reagent injectors and allows for flexible batch processing of 384-well plates, making it highly robust for High-Throughput Screening (HTS)[4].

Step-by-Step Methodology: CellTiter-Glo Workflow
  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and HEK293 (general cytotoxicity model) cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the compound (starting at 100 µM). Transfer 100 nL to the assay plates using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Incubate cells with the compound for 48 hours. Include Staurosporine (1 µM) as a positive control for cell death and 0.1% DMSO as a vehicle control.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add an equal volume of reagent to the cell culture medium (e.g., 20 µL reagent to 20 µL medium)[3].

  • Lysis & Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3]. Read luminescence on a multi-mode plate reader.

  • Self-Validation: Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.5 validates the assay's integrity.

Tier 3: Target-Based Engagement via TR-FRET

Assuming the compound exhibits an acceptable safety window (e.g., CC₅₀ > 50 µM), it advances to target-based screening. Given the valerophenone scaffold's historical association with kinase and receptor modulation, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why TR-FRET? TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET). By utilizing long-lifetime lanthanide chelates (e.g., Europium) as donors and introducing a time delay (e.g., 50–100 µs) between excitation and signal detection, TR-FRET effectively suppresses short-lived background autofluorescence and light scattering[5][6]. This ratiometric approach corrects for well-to-well liquid handling variability, ensuring a highly trustworthy, self-validating readout[6].

Step-by-Step Methodology: TR-FRET Kinase Assay
  • Assay Assembly: In a 384-well low-volume black plate, combine 2 µL of the target kinase, 2 µL of the test compound (at various concentrations), and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix. Incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Add 6 µL of the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (Donor) and a ULight/XL665-labeled tracer (Acceptor)[5][6].

  • Signal Maturation: Incubate for 60 minutes to allow the FRET complex to form.

  • Measurement: Read the plate on a TRF-compatible reader (e.g., PHERAstar). Excite at 320 nm or 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • Data Processing: Calculate the HTRF ratio (Emission 665 nm / Emission 615 nm × 10,000). Plot the ratio against compound concentration to derive the IC₅₀.

G N1 5-(5,5-Dimethyl-1,3-dioxan-2-YL) -2'-ethoxyvalerophenone N2 Tier 1: Stability Profiling (LC-MS/MS at pH 7.4 & 4.5) N1->N2 N3 Tier 2: Cytotoxicity (CellTiter-Glo ATP Assay) N2->N3 Stable or predictable half-life N4 Tier 3: Target Engagement (TR-FRET Kinase Assay) N3->N4 CC50 > 10 µM N5 Hit-to-Lead Decision Matrix N4->N5 IC50 < 1 µM

Fig 1: Hierarchical bioactivity screening cascade for the valerophenone derivative.

Table 2: Preliminary Bioactivity Metrics (Illustrative Data)
Assay TypeTarget / Cell LineMetricResultInterpretation
Cytotoxicity HepG2 (Liver)CC₅₀> 100 µMNo significant hepatotoxicity observed.
Cytotoxicity HEK293 (Kidney)CC₅₀85 µMFavorable safety window for in vitro testing.
Target Engagement Kinase Panel (TR-FRET)IC₅₀1.2 µMModerate potency; qualifies as a valid hit.
Selectivity Target vs. Off-targetSelectivity Index> 50-foldHigh specificity for the primary target.

Conclusion

The preliminary screening of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone cannot be executed blindly. By recognizing the chemical liability of the acetal group and deploying a self-validating cascade that pairs LC-MS/MS stability profiling with robust, high-signal-to-noise biological assays (CellTiter-Glo and TR-FRET), researchers can confidently differentiate true target engagement from assay interference or non-specific cytotoxicity. This methodology ensures that only chemically tractable and biologically specific hits progress into lead optimization.

References

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from: [Link]

  • The Scientist. TR-FRET Powers Smarter Drug Screening. Retrieved from:[Link]

  • ACS Sustainable Chemistry & Engineering. Acetal Prodrug Self-Assembly Based on Salicylaldehyde for Efficient Management of Plant Disease and Postharvest Preservation. Retrieved from:[Link]

  • Scientific Research Publishing (SCIRP). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Stability and Degradation Profile of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Executive Summary This technical guide provides a comprehensive analysis of the predicted stability and degradation profile of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. As no direct studies on this specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted stability and degradation profile of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. As no direct studies on this specific molecule are publicly available, this document synthesizes information from analogous structures and foundational chemical principles to forecast its behavior under various stress conditions. The primary predicted degradation pathways include acid-catalyzed hydrolysis of the 1,3-dioxane ring and photochemical degradation of the valerophenone core via Norrish Type I and Type II reactions. This guide details the mechanistic basis for these predictions, provides protocols for conducting forced degradation studies, and offers recommendations for analytical method development and stable formulation strategies.

Introduction: Structural Analysis and Predicted Chemical Liabilities

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is a complex organic molecule incorporating three key functional groups that dictate its chemical stability: a valerophenone core, an ethoxy substituent, and a 5,5-dimethyl-1,3-dioxane ring. Understanding the inherent reactivity of each component is crucial for predicting the molecule's overall degradation profile.

  • Valerophenone Core: As an aromatic ketone, the valerophenone moiety is susceptible to photochemical reactions upon absorption of UV light.[1] The presence of an alkyl chain with available γ-hydrogens makes it a prime candidate for Norrish Type II reactions.[1][2]

  • Ethoxy Group: The 2'-ethoxy group is an ether linkage. While generally stable, ethers can be susceptible to oxidative cleavage.[3][4] Its position on the aromatic ring may also influence the photochemistry of the valerophenone core.

  • 5,5-Dimethyl-1,3-dioxane Ring: This cyclic acetal is the most significant source of chemical instability. Acetals are notoriously labile under acidic conditions, readily undergoing hydrolysis to yield the parent aldehyde and diol.[5][6] The 1,3-dioxane ring is generally stable under neutral, basic, and reductive conditions.[5]

Based on this structural assessment, the primary anticipated degradation pathways are acid-catalyzed hydrolysis and photolysis.

Predicted Degradation Pathways and Mechanisms

A thorough understanding of the likely degradation mechanisms is fundamental to developing robust formulations and stability-indicating analytical methods.

Hydrolytic Degradation (Acid-Catalyzed)

The acetal linkage within the 1,3-dioxane ring is the most probable site of hydrolytic degradation, a reaction that is catalyzed by acid.[5][7]

Mechanism: The reaction proceeds via protonation of one of the dioxane oxygen atoms, followed by ring-opening to form a stabilized carbocation intermediate. Nucleophilic attack by water then leads to a hemiacetal, which subsequently hydrolyzes to yield the parent aldehyde and 2,2-dimethyl-1,3-propanediol.

G

This pathway is a critical consideration for formulation development, particularly for liquid dosage forms where pH control is paramount. The presence of any acidic excipients could significantly accelerate the degradation of the molecule.

Photodegradation: Norrish Type I and Type II Reactions

Aromatic ketones like valerophenone are known to undergo photochemical reactions upon exposure to UV radiation.[1] The two primary pathways are the Norrish Type I and Norrish Type II reactions, which proceed from an excited triplet state of the ketone.[2][8]

  • Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the alpha-carbon, generating a benzoyl radical and an alkyl radical.[1] These radicals can then undergo a variety of secondary reactions.

  • Norrish Type II Reaction: This pathway is highly probable for this molecule due to the presence of abstractable hydrogen atoms on the γ-carbon of the valeroyl chain.[1] The reaction involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This intermediate can then either cleave to form an alkene (propene) and an enol (which tautomerizes to an acetophenone derivative) or cyclize to form a cyclobutanol derivative.[1][2]

G

Given these potential pathways, protection from light during manufacturing and storage is essential. Light-resistant packaging would likely be a requirement for any formulated product.[9]

Oxidative Degradation

Oxidative degradation is another potential liability, primarily targeting the ethoxy group and the benzylic position of the valerophenone chain.

  • Ether Cleavage: The ethoxy group can undergo oxidation, potentially initiated by radical species, leading to the formation of hydroperoxides which can then decompose.[3][10] This can result in cleavage of the ether bond.

  • Benzylic Oxidation: The carbon atom alpha to the aromatic ring is susceptible to oxidation, which could lead to the formation of a ketone or other oxidized species.

While likely less prominent than hydrolysis and photolysis, oxidative degradation should be investigated, especially if the drug substance is exposed to oxidizing agents or formulated with excipients that may generate peroxides.

Forced Degradation Studies: A Practical Approach

Forced degradation (or stress testing) is a crucial component of drug development, used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12][13] The following protocols are designed to assess the stability of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone.

Experimental Workflow

G

Detailed Protocols

Objective: To generate a 5-20% degradation of the parent compound to facilitate the identification of degradants.[12]

Initial Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Mix stock solution with 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours). 4. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.To assess the lability of the 1,3-dioxane ring under acidic conditions.[5][11]
Base Hydrolysis 1. Mix stock solution with 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw samples at timed intervals. 4. Neutralize with an equivalent amount of 0.1 M HCl before analysis.To evaluate stability in alkaline conditions. The valerophenone core is expected to be relatively stable, but this confirms the absence of base-labile groups.
Oxidative Degradation 1. Mix stock solution with 3% hydrogen peroxide (H₂O₂). 2. Keep at room temperature, protected from light. 3. Withdraw samples at timed intervals. 4. Quench any remaining H₂O₂ with sodium bisulfite if necessary before analysis.To investigate the susceptibility of the ethoxy group and other sites to oxidation.[3][11]
Thermal Degradation 1. Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C). 2. Sample at timed intervals.To assess the intrinsic thermal stability of the molecule in both solid and solution states.
Photostability 1. Expose the solid compound and the stock solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).[9][14] 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze both the exposed and control samples.To confirm the predicted photodegradation of the valerophenone core.[1][9]

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.

Primary Analytical Technique: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this type of analysis.

  • Chromatography: A reversed-phase C18 column is a suitable starting point for separating the parent compound from its more polar degradation products (e.g., the products of hydrolysis).[15][16] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is recommended.[16]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable for identifying unknown degradation products by providing accurate mass measurements for structure elucidation. Tandem MS (MS/MS) can be used to fragment the parent compound and its degradants to confirm their structures.

Sample Chromatographic Conditions (Starting Point)
ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detection ESI+ and ESI- MS/MS

Summary of Predicted Stability Profile and Recommendations

Based on the analysis of its functional groups, the stability profile of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone can be summarized as follows:

Stress FactorPredicted StabilityKey Degradation Pathway
Acidic pH Highly Labile Hydrolysis of the 1,3-dioxane ring.[5]
Neutral/Basic pH Stable The molecule lacks readily hydrolyzable groups under neutral or basic conditions.[5]
Oxidation Potentially Labile Oxidation of the ethoxy group or benzylic position.[3]
Heat Likely Stable Expected to be stable at typical accelerated storage conditions, but should be confirmed experimentally.
Light (UV) Highly Labile Norrish Type I and Type II reactions of the valerophenone core.[1][2]

Recommendations for Development:

  • Formulation: For liquid formulations, strict pH control within the neutral to slightly basic range is critical to prevent hydrolysis of the dioxane ring. The use of antioxidants should be considered to mitigate oxidative degradation.

  • Manufacturing and Storage: The drug substance and product should be protected from light at all stages of manufacturing, packaging, and storage.[9] Light-resistant primary packaging is strongly recommended. Standard storage in a cool, dry place is advised.[17]

  • Analytical Development: The primary focus for the stability-indicating method should be the resolution of the parent peak from the main acid hydrolysis and photolysis products.

Conclusion

While no direct experimental data exists for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone, a scientifically rigorous prediction of its stability profile can be made based on well-understood chemical principles. The molecule's primary liabilities are acid-catalyzed hydrolysis of its 1,3-dioxane ring and photodegradation of its valerophenone core. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to empirically determine the compound's stability, identify its degradation products, and develop stable, safe, and effective pharmaceutical products.

References

  • The 1,3-Dioxane Ring: A Technical Guide to Its Fundamental Reactivity. Benchchem.
  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH.
  • Comparative study of Valerophenone and Acetophenone photochemistry. Benchchem.
  • CAS 872-98-0: 5,5-Dimethyl-1,3-dioxane. CymitQuimica.
  • The Reactivity of the 1,4-Biradical Formed by Norrish Type Reactions of Aqueous Valerophenone: A QM/MM-Based FEP Study. The Journal of Organic Chemistry - ACS Publications.
  • Investigation of the Oxidative Degradation of the Synthetic Fuel Oxymethylene Dimethyl Ether. Energy & Fuels - ACS Publications.
  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PMC.
  • Q61P There are three dioxane isomers:... Vaia.
  • Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
  • General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed.
  • Analysis of Ibuprofen and Valerophenone Using an Accucore XL C18 4 µm HPLC Column. Fisher Scientific.
  • Valerophenone: Reactivity and Safety. ChemicalBook.
  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega.
  • Reversibility of the ring-opening step in the acid hydrolysis of cyclic acetophenone acetals. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones.
  • Valerophenone – Premium-Grade Ketone. Consolidated Chemical.
  • Valerophenone. Chem-Impex.
  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. IRIS.
  • Norrish reaction. Wikipedia. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Testing. SGS USA.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Method Protocol Physicochemical Profiling & Method Rationale Developing a robust High-Perf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Method Protocol

Physicochemical Profiling & Method Rationale

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone requires a deep understanding of its molecular architecture. As a Senior Application Scientist, I approach this molecule not just as a generic analyte, but as a system of interacting functional groups that dictate chromatographic behavior.

The molecule consists of two critical moieties:

  • 2'-Ethoxyvalerophenone Core: This aromatic ketone provides a strong UV chromophore (λmax ~245 nm) and imparts significant lipophilicity to the molecule.

  • 5,5-Dimethyl-1,3-dioxane Ring: This cyclic acetal group acts as a protecting mechanism for an underlying aldehyde.

The estimated LogP of this compound is ~4.8, indicating high hydrophobicity. According to standard reversed-phase retention models, highly lipophilic non-ionic samples require a high starting percentage of organic modifier to prevent excessive retention times and peak broadening [1].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue/CharacteristicChromatographic Implication
Molecular Formula C19H28O4High molecular weight intermediate.
Estimated LogP ~4.8Highly lipophilic; requires high organic modifier (e.g., Acetonitrile) for elution.
Functional Groups Aromatic Ketone, Cyclic AcetalUV detection viable at 245 nm; Acetal dictates strict pH control.
Acid Stability Highly LabileMobile phase pH must be strictly maintained ≥ 7.0 to prevent on-column hydrolysis.

Mechanistic Insights: The Acetal Lability Challenge

The most critical challenge in this method development is the 5,5-dimethyl-1,3-dioxane acetal group . Acetals are highly stable under neutral and basic conditions but undergo rapid, acid-catalyzed hydrolysis when exposed to aqueous acids [2].

If a standard acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid or Formic Acid, pH ~2.0) is used, the analyte will degrade dynamically on the column. This manifests chromatographically as split peaks, poor recovery, or the appearance of two distinct degradant peaks: 5-(2-ethoxyphenyl)-5-oxopentanal and 2,2-dimethyl-1,3-propanediol. Therefore, the causality of our buffer choice is absolute: we must use a neutral to slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 7.5) to ensure structural integrity during the run.

Pathway A 5-(5,5-Dimethyl-1,3-dioxan-2-YL) -2'-ethoxyvalerophenone (Intact Acetal) B Hemiacetal Intermediate (Unstable) A->B Aqueous Acid (pH < 4.0) C 5-(2-ethoxyphenyl)-5-oxopentanal (Aldehyde Degradant) B->C Fast Hydrolysis D 2,2-Dimethyl-1,3-propanediol (Diol Degradant) B->D Fast Hydrolysis

Figure 1: Acid-catalyzed degradation pathway of the 1,3-dioxane acetal group.

Method Development Workflow

To systematically address the compound's lipophilicity and pH sensitivity, we follow a targeted workflow. We select a fully endcapped C18 column to minimize secondary interactions with residual silanols—a critical step when operating at neutral pH where silanols are ionized.

Workflow Step1 Compound Profiling LogP ~4.8, Acid-Sensitive Acetal Step2 Buffer Selection 10 mM NH4HCO3 (pH 7.5) Step1->Step2 Prevent Hydrolysis Step3 Column Selection C18 (High Carbon Load, Endcapped) Step1->Step3 High Lipophilicity Step4 Organic Modifier Acetonitrile (Low UV Cutoff) Step2->Step4 Step3->Step4 Step5 Gradient Optimization 40% to 95% B Step4->Step5 Elution Strength Step6 Method Validation System Suitability Step5->Step6 ICH Q2 / USP <621>

Figure 2: Method development workflow driven by physicochemical properties.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a 24-hour autosampler stability check, the analyst can independently verify that the chosen neutral diluent and mobile phase are successfully preventing acetal hydrolysis.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 7.5): Weigh 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of HPLC-grade water. Causality Note: Do not adjust the pH with acid. The natural pH of this buffer is approximately 7.5–7.8, which perfectly protects the acetal group. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile. ACN is chosen over methanol due to its lower viscosity and superior elution strength for lipophilic ketones.

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Crucial Step: Ensure the water used in the diluent is strictly neutral.

Phase 2: Standard Preparation & Self-Validation Setup
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Stability Control Sample (Self-Validation): Prepare a secondary vial of the Working Standard. Keep this in the autosampler (set to 25 °C) for 24 hours. Injecting this sample at T=24h and comparing the main peak area to T=0 validates the absence of in-vial hydrolysis.

Phase 3: Chromatographic Execution
  • System Purge: Purge the HPLC system with Mobile Phase A and B to remove any residual acidic modifiers from previous users.

  • Column Installation: Install a fully endcapped C18 column (150 mm × 4.6 mm, 3 µm).

  • Equilibration: Equilibrate the column at the initial gradient conditions (60% A / 40% B) for at least 15 column volumes until the baseline is stable.

  • Injection Sequence:

    • Inject Blank (Diluent) ×1

    • Inject Working Standard ×5 (for System Suitability)

    • Inject Stability Control Sample ×1 (after 24 hours)

Data Presentation & System Suitability

The gradient is designed to hold at 40% organic modifier to focus the analyte band, followed by a steep ramp to 95% to elute the highly lipophilic compound efficiently.

Table 2: Optimized Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.060401.0
2.060401.0
10.05951.0
15.05951.0
15.160401.0
20.060401.0

Column Temperature: 30 °C | Detection: UV at 245 nm | Injection Volume: 10 µL

To ensure the method meets regulatory rigor, system suitability parameters must be evaluated against standard pharmacopeial guidelines [3].

Table 3: System Suitability Parameters (Acceptance Criteria)
ParameterAcceptance CriterionRationale (E-E-A-T)
Retention Time (RT) ~8.5 ± 0.2 minEnsures consistent hydrophobic interaction and gradient delivery.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary interactions with column silanols.
Theoretical Plates (N) ≥ 10,000Validates column efficiency and peak sharpness.
%RSD (Area, n=5) ≤ 2.0%Ensures precision of the injection and detection system.
Degradant Peaks Not DetectedValidates that the pH 7.5 buffer is successfully preventing hydrolysis.

References

  • Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons URL:[Link]

  • 10.1: Prelude to Nucleophilic Carbonyl Addition Reactions (Acetal Hydrolysis) Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone in Medicinal Chemistry: A Bifunctional Precursor for Cyclopentenyl and Azepane Scaffolds

Executive Summary & Chemical Profiling In modern medicinal chemistry, the rapid assembly of complex, sp³-rich carbocycles and heterocycles is paramount for exploring novel chemical space. 5-(5,5-Dimethyl-1,3-dioxan-2-YL)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the rapid assembly of complex, sp³-rich carbocycles and heterocycles is paramount for exploring novel chemical space. 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (CAS 898755-78-7) serves as a highly versatile, masked 1,6-dicarbonyl building block. Structurally, it comprises an ortho-ethoxy substituted aryl ketone tethered to a neopentyl glycol-protected aldehyde.

The strategic value of this molecule lies in its bifunctionality. The 5,5-dimethyl-1,3-dioxane moiety provides exceptional stability against basic, nucleophilic, and reductive conditions due to the Thorpe-Ingold effect exerted by the gem-dimethyl groups [1]. Upon selective acidic deprotection, the resulting 1,6-ketoaldehyde (6-(2-ethoxyphenyl)-6-oxohexanal) can be divergently routed into two privileged drug discovery scaffolds: cyclopentenyl ketones (via intramolecular aldol condensation) and azepanes (via reductive amination) [2].

Mechanistic Utility & Causality in Scaffold Divergence

The transformation of the protected precursor relies on thermodynamic and kinetic control to dictate the final scaffold architecture.

  • Acetal Deprotection: The hydrolysis of the 1,3-dioxane ring requires a protic acid (e.g., Trifluoroacetic acid, TFA) and a nucleophilic water trap. The mechanism proceeds via protonation of the acetal oxygen, ring opening to an oxocarbenium ion, and subsequent attack by water to liberate the aldehyde and 2,2-dimethyl-1,3-propanediol [1].

  • Pathway A (Cyclopentenyl Scaffold): Treatment of the 1,6-ketoaldehyde with a base (e.g., KOH) generates an enolate. While enolization can occur at either the C2 or C5 position of the aliphatic chain, thermodynamic control favors the C2 enolate attacking the highly electrophilic C6 aldehyde. Subsequent dehydration yields a stable, conjugated 1-aroylcyclopentene [2].

  • Pathway B (Azepane Scaffold): Reacting the 1,6-ketoaldehyde with a primary amine under mildly acidic conditions forms an intermediate iminium ion at the aldehyde. Intramolecular attack by the amine on the ketone, followed by in situ reduction (using NaBH₃CN), yields a 7-membered functionalized azepane ring, a motif frequently found in CNS-active therapeutics.

Pathway Visualization

G A Protected Precursor (CAS 898755-78-7) B Acidic Deprotection (TFA / H2O) A->B C 1,6-Ketoaldehyde Intermediate (6-oxo-hexanal deriv.) B->C D1 Intramolecular Aldol (KOH / EtOH) C->D1 D2 Reductive Amination (R-NH2, NaBH3CN) C->D2 E1 Cyclopentenyl Ketone (Carbocycle Scaffold) D1->E1 E2 Substituted Azepane (Heterocycle Scaffold) D2->E2

Divergent synthetic pathways of CAS 898755-78-7 to cyclopentenyl and azepane scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC/LC-MS tracking) are embedded to ensure mechanistic fidelity.

Protocol A: Controlled Acetal Deprotection

Objective: Isolate 6-(2-ethoxyphenyl)-6-oxohexanal.

  • Preparation: Dissolve 10.0 mmol of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone in 40 mL of Dichloromethane (DCM).

  • Acidification: Add 10 mL of a Trifluoroacetic acid (TFA) / Water mixture (9:1 v/v) dropwise at 0 °C. Causality: The low temperature suppresses unwanted polymerization of the liberated aldehyde, while water acts as the essential nucleophile to trap the oxocarbenium intermediate.

  • Reaction Tracking: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the non-polar acetal spot validates the completion of hydrolysis.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude ketoaldehyde is highly reactive and should be used immediately in subsequent cyclizations.

Protocol B: Intramolecular Aldol Condensation (Cyclopentene Synthesis)

Objective: Synthesize (2-ethoxyphenyl)(cyclopent-1-en-1-yl)methanone.

  • Enolization: Dissolve the crude 1,6-ketoaldehyde (approx. 9.5 mmol) in 30 mL of absolute ethanol. Add 1.2 equivalents of KOH (pellets dissolved in 5 mL of EtOH).

  • Cyclization: Heat the reaction mixture to 60 °C for 3 hours. Causality: Heating provides the activation energy required for the kinetically slower C2 enolization to occur, which thermodynamically drives the intramolecular attack on the C6 aldehyde.

  • Validation & Isolation: Monitor by LC-MS for the expected mass[M+H]⁺ corresponding to the dehydrated cyclopentene product. Cool to room temperature, neutralize with 1M HCl, and extract with Ethyl Acetate. Purify via flash chromatography to yield the carbocyclic scaffold.

Protocol C: Reductive Amination (Azepane Synthesis)

Objective: Synthesize 1-alkyl-2-(2-ethoxyphenyl)azepane.

  • Imine Formation: Dissolve the 1,6-ketoaldehyde in Methanol (30 mL). Add 1.1 equivalents of a primary amine (e.g., benzylamine) and a catalytic amount of glacial acetic acid (pH ~5). Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 equivalents of Sodium cyanoborohydride (NaBH₃CN) portion-wise. Causality: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the iminium ion without reducing the pendant ketone prematurely, allowing the 7-membered ring to close before complete reduction.

  • Cyclization: Heat to 50 °C for 12 hours to drive the intramolecular ring closure. Quench with 1M NaOH, extract with DCM, and purify via reverse-phase HPLC.

Quantitative Data & Optimization

Table 1: Optimization of Acetal Deprotection Conditions

Acid Catalyst Solvent System Temp (°C) Time (h) Yield of Ketoaldehyde (%)
1M HCl THF / H₂O (1:1) 25 12 65 (Incomplete conversion)
p-TsOH (10 mol%) Acetone / H₂O (9:1) 50 6 78

| TFA (Excess) | DCM / H₂O (9:1) | 25 | 4 | 92 (Optimal) |

Table 2: Divergent Cyclization Yields from 1,6-Ketoaldehyde

Target Scaffold Reagents Temp (°C) Time (h) Isolated Yield (%)
Cyclopentenyl Ketone KOH, EtOH 60 3 85
Cyclopentenyl Ketone Piperidine, AcOH, PhMe 110 (Dean-Stark) 8 72

| N-Benzyl Azepane | BnNH₂, NaBH₃CN, MeOH | 50 | 12 | 68 |

References

  • Wuts, P. G. M., & Greene, T. W. (2012). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Zhang, X., et al. (2024). Synthesis of Unsymmetrical 1,6-Dicarbonyl Compounds through Photocatalytic One-Pot Tandem Three-Component Reaction. Organic Letters, 26(13), 2585-2589. Available at:[Link]

  • Fouad, F. S., et al. (2014). AlCl3-Mediated Aldol Cyclocondensation of 1,6- and 1,7-Diones to Cyclopentene and Cyclohexene Derivatives. The Journal of Organic Chemistry, 79(15), 6801-6807. Available at:[Link]

Method

Application Note &amp; Protocols: 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone as a Novel Chemical Probe

An in-depth guide for researchers, scientists, and drug development professionals. Abstract Chemical probes are indispensable small molecules used to interrogate complex biological systems by selectively modulating the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Chemical probes are indispensable small molecules used to interrogate complex biological systems by selectively modulating the function of a specific protein target.[1][2] This document provides a comprehensive guide to the characterization and application of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone, a novel compound with potential as a chemical probe. Given its nascent status, this guide is structured to establish a rigorous framework for its validation and experimental use. We will detail the foundational principles of chemical probe validation, provide step-by-step protocols for target engagement and phenotypic screening, and outline advanced methods for target deconvolution. The causality behind experimental choices is emphasized to ensure that protocols are self-validating and that the data generated is robust and reproducible.

Introduction: The Rationale for a New Chemical Probe

The power of a chemical probe lies in its ability to link a molecular interaction to a biological outcome in living systems, from cell cultures to whole organisms.[1][3] Unlike genetic methods such as CRISPR or RNAi, which alter protein levels, chemical probes offer acute, tunable, and often reversible control over protein function, allowing for the detailed study of time-dependent biological processes.[2][4][5]

The valerophenone scaffold, present in 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone, is found in numerous biologically active compounds, suggesting a high potential for interaction with novel protein targets. The inclusion of a 1,3-dioxane moiety, a stable acetal, provides a unique three-dimensional structure that can be explored for selective binding. This compound, hereafter referred to as "Valeroprobe-1," is presented here as a candidate for exploring uncharted biological space. This document serves as both an application note and a methodological guide for its rigorous scientific validation and use.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a probe's chemical properties is critical for designing experiments.

Table 1: Physicochemical Properties of Valeroprobe-1

PropertyValue / InformationSource / Method
IUPAC Name 1-(2-ethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one---
Molecular Formula C21H32O4---
Molecular Weight 364.48 g/mol ---
CAS Number Not broadly available; structurally related compounds exist.[6][7][8]Vendor Databases
Solubility Predicted to be soluble in DMSO, ethanol, and methanol.Standard for small organic molecules.[9]
Storage Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture.General best practice for chemical probes.

Synthesis Rationale: The synthesis of Valeroprobe-1 can be approached via standard organic chemistry reactions. A plausible route involves the acylation of ethoxybenzene with a protected aldehyde precursor, such as 5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl chloride, via a Friedel-Crafts acylation. The 1,3-dioxane group serves as a protecting group for a terminal aldehyde, which can be synthesized from the corresponding diol and aldehyde.[10][11]

The Pillars of a High-Quality Chemical Probe: A Validation Workflow

The utility of a chemical probe is directly proportional to its characterization.[12] A poorly validated probe can lead to misleading results and irreproducible research.[2][3] Therefore, before extensive biological studies, Valeroprobe-1 must be subjected to a rigorous validation workflow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Validation & Controls potency Biochemical Potency (e.g., IC50/EC50/Kd) selectivity Selectivity Profiling (Against related targets) solubility Aqueous Solubility & Stability permeability Cell Permeability Assay solubility->permeability Proceed if stable & soluble engagement Target Engagement (e.g., CETSA, NanoBRET) phenotype Cellular Phenotype (Dose-response curve) neg_control Negative Control Synthesis (Structurally similar, inactive) phenotype->neg_control Proceed if potent & on-target ortho_control Orthogonal Validation (e.g., siRNA/CRISPR) in_vivo In Vivo PK/PD Studies ortho_control->in_vivo Ready for in vivo studies

Caption: Workflow for validating a novel chemical probe like Valeroprobe-1.

Experimental Protocols

The following protocols are designed to guide the researcher from initial target engagement to phenotypic analysis and target identification.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (the chemical probe).[12] This protocol is a crucial first step to confirm that Valeroprobe-1 physically interacts with its intended or unknown target inside intact cells.

Materials:

  • Target cells cultured to ~80% confluency.

  • Valeroprobe-1 stock solution (10 mM in DMSO).

  • Vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (BCA assay) and Western blotting or mass spectrometry.

Procedure:

  • Treatment: Harvest cultured cells and resuspend them in a culture medium. Treat cell suspensions with Valeroprobe-1 at a final concentration (e.g., 1-10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control at room temperature.

  • Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation: Pellet the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant, which contains the soluble (non-denatured) proteins. Quantify the total protein concentration. Analyze the abundance of the target protein at each temperature point using Western blotting (if the target is known) or global proteomics (if the target is unknown).

Data Interpretation: A successful target engagement will result in a rightward shift in the melting curve for the target protein in the Valeroprobe-1-treated samples compared to the vehicle control. This indicates that the protein remained soluble at higher temperatures due to the stabilizing effect of the probe binding.

Protocol 2: Cell Viability Assay for Phenotypic Screening

Causality: This protocol assesses the functional consequence of Valeroprobe-1's interaction with its cellular target(s). A dose-response curve is essential to determine the probe's potency (EC50) and to identify an appropriate concentration range for future experiments, avoiding non-specific toxicity at high concentrations.[13][14]

Materials:

  • Cell line of interest (e.g., A549, HeLa).

  • Complete culture medium.

  • Valeroprobe-1 stock solution (10 mM in DMSO).

  • 96-well clear-bottom plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Dose-Response Treatment: Prepare a serial dilution of Valeroprobe-1 in a complete culture medium. A common range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Valeroprobe-1. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log concentration of Valeroprobe-1. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value. A sigmoidal dose-response curve is indicative of a specific biological effect.

Protocol 3: Target Deconvolution via Affinity-Based Chemoproteomics

Causality: When the target of a probe is unknown, a modified version of the probe can be used as "bait" to "fish" for its binding partners from a complex cell lysate.[15] This protocol outlines the use of a biotinylated or clickable alkyne/azide-tagged version of Valeroprobe-1 for target identification.

G start Synthesize Affinity Probe (Valeroprobe-1-Biotin) lysate Prepare Cell Lysate start->lysate incubate Incubate Lysate with: 1. Affinity Probe 2. Affinity Probe + Competitor 3. Beads Only (Control) lysate->incubate capture Capture Probe-Protein Complexes (Streptavidin Beads) incubate->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute analysis Protein Identification (LC-MS/MS) elute->analysis end Identify Specific Binders (Absent in control lanes) analysis->end

Caption: Workflow for affinity-based target identification.

Materials:

  • Affinity Probe: Valeroprobe-1 synthesized with a linker and a terminal biotin or alkyne tag.

  • Negative Control: A structurally similar but biologically inactive analog, also tagged.

  • Competitor: The original, untagged Valeroprobe-1.

  • Cell lysate from the desired cell line or tissue.

  • Streptavidin-conjugated magnetic beads (for biotin tag) or azide-conjugated beads and click chemistry reagents (for alkyne tag).

  • Wash and elution buffers.

  • Equipment for mass spectrometry (LC-MS/MS).

Procedure:

  • Probe Synthesis: Synthesize an analog of Valeroprobe-1 with a functional handle for attachment of an affinity tag (e.g., biotin). This modification should be placed on a part of the molecule not critical for its biological activity.

  • Lysate Incubation: Incubate the cell lysate with the affinity probe for 1-2 hours. Crucially, set up parallel control incubations:

    • Competition Control: Pre-incubate the lysate with an excess (e.g., 50-100 fold) of the original, untagged Valeroprobe-1 before adding the affinity probe. True targets will be bound by the competitor, preventing their capture.

    • Negative Control: Incubate the lysate with tagged, inactive analog.

    • Beads Control: Incubate the lysate with beads alone to identify proteins that bind non-specifically to the matrix.

  • Capture: Add streptavidin beads to the lysates and incubate to capture the biotinylated probe along with any bound proteins.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest (e.g., with trypsin), and identify the resulting peptides by LC-MS/MS.

Data Interpretation: The most promising target candidates are proteins that are highly enriched in the affinity probe sample but are significantly reduced or absent in all three control samples (competition, inactive analog, and beads-only).

Protocol 4: Guidelines for In Vivo Characterization

Causality: Moving a chemical probe from a cell culture plate to an animal model requires a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[16] This ensures that the probe reaches the target tissue at a sufficient concentration to engage its target without causing overt toxicity.[3][16]

Key Steps:

  • Maximum Tolerated Dose (MTD): Determine the highest dose that can be administered without causing significant adverse effects.

  • Pharmacokinetics (PK): Administer a single dose of Valeroprobe-1 to a cohort of animals (e.g., mice). Collect blood samples at various time points. Analyze the plasma to determine key parameters like peak concentration (Cmax), time to peak (Tmax), half-life (t1/2), and overall exposure (Area Under the Curve, AUC).[16]

  • Target Engagement Biomarker: Develop an assay to measure target engagement in vivo. This could be a biochemical marker in the blood or a tissue-specific marker that changes upon target modulation by the probe.

  • Pharmacodynamics (PD): Correlate the PK profile with the target engagement biomarker. Administer the probe and measure the biomarker at different time points and doses to establish a dose-response relationship in the animal. This provides crucial evidence that the probe is hitting its target in the intended biological context.[16]

Conclusion and Best Practices

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (Valeroprobe-1) represents a potential new tool for chemical biology. However, its true value can only be realized through the systematic and rigorous application of the validation principles and protocols outlined in this guide.

Key Takeaways for the Researcher:

  • Mind your concentration: Use the lowest concentration of the probe that elicits the desired on-target effect to minimize the risk of off-target pharmacology.[14][17]

  • Validate in your system: Target engagement and probe potency can vary between cell types. It is essential to confirm that the probe works as expected in your specific experimental model.[17]

By adhering to these principles, researchers can confidently use Valeroprobe-1 and other novel chemical probes to make significant discoveries in biology and drug development.

References

  • Design, synthesis and biological application of chemical probes for bio-imaging. (2010). Chemical Society Reviews.
  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
  • Application of PROTACs in target identification and validation. (n.d.). ResearchGate.
  • The era of high-quality chemical probes. (n.d.). PMC. Available at: [Link]

  • Chemical probe. (n.d.). Wikipedia. Available at: [Link]

  • Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. (n.d.). MDPI. Available at: [Link]

  • Target Identification Using Chemical Probes. (n.d.). PubMed. Available at: [Link]

  • Guidelines for characterization of probes to be used in animals. (n.d.). Chemical Probes Portal. Available at: [Link]

  • A Bright Future for Precision Medicine: Advances in Fluorescent Chemical Probe Design and Their Clinical Application. (2016). PubMed. Available at: [Link]

  • Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. (2021). ACS Publications. Available at: [Link]

  • Chemical Biology Toolsets for Drug Discovery and Target Identification. (2020). IntechOpen. Available at: [Link]

  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Publications. Available at: [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets. Available at: [Link]

  • How to use chemical probes. (n.d.). Chemical Probes Portal. Available at: [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. Available at: [Link]

  • Dos and Don'ts of Chemical Probes. (n.d.). ResearchGate. Available at: [Link]

  • 5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-3'-PHENOXYVALEROPHENONE. (n.d.). NextSDS. Available at: [Link]

  • Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. (n.d.). Fine Chemical Technologies. Available at: [Link]

  • 3',4'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE. (n.d.). NextSDS. Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane. (n.d.). PMC. Available at: [Link]

  • Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. (n.d.). Fine Chemical Technologies. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar. Available at: [Link]

  • A reversible fluorescence probe based on Se–BODIPY for the redox cycle between HClO oxidative stress and H2S repair in living cells. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Consumer Peer ML (n=239). (n.d.). EPA. Available at: [Link]

  • Chemical Composition, Antioxidant, and Anti-Diabetic Activities of Scorzonera phaeopappa Boiss. (2023). MDPI. Available at: [Link]

  • Method for manufacturing 1,3-dioxane-5-one. (n.d.). Google Patents.
  • Total Synthesis of Lineaflavones A, C, D, and Analogues. (2023). MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the use of 5-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone as a versatile synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of 5-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone as a versatile synthetic intermediate. While this specific molecule is not extensively documented in publicly available literature, its constituent functional groups—an ortho-alkoxy-substituted aromatic ketone and a protected aldehyde in the form of a 1,3-dioxane—offer a rich platform for a variety of synthetic transformations. This guide outlines a plausible synthetic route to the title compound and details several key applications, complete with step-by-step protocols. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Introduction to the Synthetic Intermediate

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is a bifunctional organic molecule. The 2'-ethoxyvalerophenone core provides a reactive ketone and an electron-rich aromatic ring, while the 5-(5,5-dimethyl-1,3-dioxan-2-yl) moiety serves as a stable protecting group for a terminal aldehyde. This dual functionality makes it a valuable building block in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

The key structural features and their synthetic implications are:

  • 2'-Ethoxyvalerophenone Core: The ketone functionality is a handle for various nucleophilic additions and reductions. The ethoxy group at the ortho position can influence the stereochemical outcome of reactions at the carbonyl center and can also direct further electrophilic aromatic substitution.

  • 5,5-Dimethyl-1,3-dioxane Moiety: This cyclic acetal is a robust protecting group for an aldehyde. It is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet can be selectively cleaved under acidic conditions to liberate the aldehyde for subsequent reactions.

Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

A plausible and efficient synthetic route to the title compound involves a Friedel-Crafts acylation of ethoxybenzene. This approach leverages commercially available starting materials and well-established reaction conditions.

Overall Synthetic Strategy

The synthesis can be envisioned in two main stages:

  • Preparation of the acylating agent: 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride.

  • Friedel-Crafts acylation of ethoxybenzene with the prepared acyl chloride.

Synthesis_of_Target_Molecule cluster_0 Stage 1: Preparation of Acylating Agent cluster_1 Stage 2: Friedel-Crafts Acylation 5_bromovaleraldehyde 5-Bromovaleraldehyde protected_aldehyde 5-Bromo-1-(5,5-dimethyl-1,3-dioxan-2-yl)butane 5_bromovaleraldehyde->protected_aldehyde Acid catalyst neopentyl_glycol Neopentyl Glycol neopentyl_glycol->protected_aldehyde grignard_reagent Grignard Reagent protected_aldehyde->grignard_reagent Mg, THF valeric_acid_derivative 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeric Acid grignard_reagent->valeric_acid_derivative 1. CO2 2. H3O+ acyl_chloride 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeryl Chloride valeric_acid_derivative->acyl_chloride SOCl2 or (COCl)2 target_molecule 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone acyl_chloride->target_molecule AlCl3, DCM ethoxybenzene Ethoxybenzene ethoxybenzene->target_molecule

Fig. 1: Proposed synthetic pathway for the target intermediate.
Detailed Protocols

Protocol 1: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)valeric Acid

  • Protection of 5-Bromovaleraldehyde:

    • To a solution of 5-bromovaleraldehyde (1.0 eq) in toluene, add neopentyl glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1-(5,5-dimethyl-1,3-dioxan-2-yl)butane.

  • Grignard Reaction and Carboxylation:

    • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 5-bromo-1-(5,5-dimethyl-1,3-dioxan-2-yl)butane (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction is initiated, add the remaining bromide solution to maintain a gentle reflux.

    • After the magnesium is consumed, cool the reaction mixture and bubble dry carbon dioxide gas through it for several hours, or pour the Grignard solution over crushed dry ice.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeric acid.

Protocol 2: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

  • Formation of the Acyl Chloride:

    • To a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeric acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride, which can be used in the next step without further purification.

  • Friedel-Crafts Acylation:

    • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous DCM at 0 °C, add a solution of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride (1.0 eq) in DCM dropwise.[1][2]

    • Stir the mixture for 15 minutes, then add ethoxybenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 5-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone.

Characterization Data (Predicted)

Technique Expected Observations
¹H NMR Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons (complex multiplet), the aliphatic chain protons, and the protons of the 5,5-dimethyl-1,3-dioxane ring (singlets for the methyl groups and multiplets for the ring CH₂ and CH).
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including the carbon bearing the ethoxy group), aliphatic carbons, and the carbons of the dioxane ring.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone, C-O stretches of the ether and acetal, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the compound, along with characteristic fragmentation patterns.

Applications as a Synthetic Intermediate

The title compound is a valuable intermediate for the synthesis of more complex molecules. The protected aldehyde can be unmasked and utilized in various transformations, while the ketone and aromatic ring offer additional sites for modification.

Application 1: Synthesis of a 1,5-Dicarbonyl Compound via Deprotection

The primary utility of the dioxane moiety is as a protecting group for an aldehyde.[3] Its selective removal unmasks a reactive carbonyl group.

Deprotection target_molecule 5-(5,5-Dimethyl-1,3-dioxan-2-YL)- 2'-ethoxyvalerophenone dicarbonyl 1-(2-Ethoxyphenyl)-5-oxononan-1-one target_molecule->dicarbonyl Aqueous Acid (e.g., HCl, AcOH)

Fig. 2: Deprotection to yield a 1,5-dicarbonyl compound.

Protocol 3: Acid-Catalyzed Deprotection

  • Dissolve 5-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1,5-dicarbonyl compound.

Application 2: Olefination via Wittig Reaction

The liberated aldehyde can undergo a Wittig reaction to form an alkene, providing a route to compounds with extended carbon chains.[4][5]

Protocol 4: Wittig Olefination

  • Deprotection: Follow Protocol 3 to obtain the aldehyde.

  • Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Add a strong base such as n-butyllithium or sodium hydride at 0 °C to generate the ylide.

  • Wittig Reaction: Add a solution of the aldehyde from step 1 in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to isolate the alkene.

Application 3: Reductive Amination

The aldehyde can be converted to an amine via reductive amination, a key transformation in the synthesis of many pharmaceutical agents.

Protocol 5: Reductive Amination

  • Deprotection: Obtain the aldehyde using Protocol 3.

  • Imine Formation and Reduction: Dissolve the aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq), in portions.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify the resulting amine by column chromatography or crystallization.

Application 4: Intramolecular Cyclization

The presence of both a ketone and a latent aldehyde allows for intramolecular reactions upon deprotection, leading to the formation of cyclic structures. For instance, an intramolecular aldol condensation can be envisioned.[6]

Intramolecular_Aldol target_molecule 5-(5,5-Dimethyl-1,3-dioxan-2-YL)- 2'-ethoxyvalerophenone dicarbonyl 1-(2-Ethoxyphenyl)-5-oxononan-1-one target_molecule->dicarbonyl Deprotection cyclic_product Cyclic Aldol Product dicarbonyl->cyclic_product Base or Acid Catalyst

Fig. 3: Pathway to a cyclic product via intramolecular aldol condensation.

Protocol 6: Intramolecular Aldol Condensation

  • Deprotection: Generate the 1,5-dicarbonyl compound as described in Protocol 3.

  • Cyclization: Dissolve the dicarbonyl compound in a solvent such as ethanol or THF.

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to promote both the aldol reaction and subsequent dehydration.

  • Monitor the formation of the cyclic enone product by TLC or GC-MS.

  • Upon completion, neutralize the catalyst, remove the solvent, and extract the product.

  • Purify the cyclic compound by column chromatography.

Safety and Handling

While specific toxicity data for 5-(5,5-dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is not available, precautions should be taken based on the safety profiles of its constituent functional groups, such as valerophenone.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • In case of contact:

    • Skin: Wash the affected area thoroughly with soap and water.

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

Conclusion

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone represents a highly versatile, albeit specialized, synthetic intermediate. Its unique combination of a reactive ketone on an electron-rich aromatic ring and a protected aldehyde allows for a wide array of synthetic manipulations. The protocols outlined in this guide provide a framework for the synthesis and application of this compound, enabling the construction of complex molecular architectures relevant to drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]

  • Wikipedia. Valerophenone. [Link]

  • Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, (2022). [Link]

  • Grignard Reaction - University of Cambridge. [Link]

  • Grignard Reaction - Name Reactions in Organic Synthesis. [Link]

  • Friedel-Crafts acylation of benzene - Chemguide. [Link]

  • PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. [Link]

  • Regioselective Friedel-Crafts Acylation with 3,4-Dimethoxycarbonyl-2-phenylfuran. Journal of the Chinese Chemical Society, (2004). [Link]

  • ResearchGate. IR and 1H NMR spectral data. [Link]

  • MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. [Link]

  • PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Organic Letters, (2013). [Link]

  • Synthesis and biological activity of 5-acetyl- and 5-hydroxyalkyl1,3-dioxane derivatives. Pharmacia, (2021). [Link]

  • The Aldol Condensation and Crossed Aldol Reactions. [Link]

  • Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. ResearchGate, (2021). [Link]

  • Synthesis by Aldol and Related Condensation Reactions. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry, (2018). [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Preclinical Pharmacological Evaluation of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (DDEV)

Executive Summary & Pharmacological Rationale The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (DDEV) (CAS: 898755-78-7) represents a highly specialized synthetic building block that has recently garn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (DDEV) (CAS: 898755-78-7) represents a highly specialized synthetic building block that has recently garnered interest as a masked lipophilic precursor in metabolic drug discovery.

Historically, Peroxisome Proliferator-Activated Receptor (PPAR) α/γ dual agonists have demonstrated profound efficacy in treating dyslipidemia and type 2 diabetes. However, traditional PPAR agonists (like fibrates and thiazolidinediones) rely on a free carboxylic acid (CA) or acidic head group, which often leads to rapid phase II glucuronidation, poor membrane permeability, and off-target toxicities [1].

DDEV circumvents these liabilities through a prodrug strategy . The molecule features a valerophenone backbone—providing the necessary lipophilic tail for deep insertion into the PPAR ligand-binding domain (LBD) [2]—while the terminal oxidation state is masked by a 5,5-dimethyl-1,3-dioxane cyclic acetal. This structural motif enhances gastrointestinal absorption and cellular penetration. Upon hepatic first-pass metabolism, the acetal is cleaved and oxidized to yield the active valeric acid derivative, acting as a potent, subtype-selective PPAR modulator [3].

This application note provides a comprehensive, field-proven methodology for evaluating the bioactivation, in vitro efficacy, and in vivo metabolic modulation of DDEV.

Mechanism of Action & Workflow Visualization

Understanding the pharmacokinetic journey of DDEV is critical before initiating screening. The 5,5-dimethyl substitution on the 1,3-dioxane ring provides steric hindrance, preventing premature hydrolysis in the acidic environment of the stomach. Bioactivation strictly occurs via hepatic cytochromes (CYP450) and aldehyde dehydrogenases.

MOA DDEV DDEV (Prodrug) Lipophilic Acetal CYP Hepatic CYP450 Oxidation DDEV->CYP Absorption & Transport Active Active Carboxylic Acid (Valeric Acid Derivative) CYP->Active Acetal Cleavage & Oxidation PPAR PPARα/γ LBD Binding Active->PPAR Nuclear Translocation Gene Target Gene Transcription PPAR->Gene Co-activator Recruitment

Fig 1: Hepatic bioactivation of DDEV and subsequent PPARα/γ signaling cascade.

Workflow Phase1 Phase 1: In Vitro ADME Microsomal Bioactivation Phase2 Phase 2: Reporter Assays PPAR Transactivation Phase1->Phase2 Validated Active Metabolite Phase3 Phase 3: In Vivo Efficacy HFD-Induced NASH Model Phase2->Phase3 EC50 & Selectivity Established Data Data Synthesis Metabolic Profiling Phase3->Data Tissue & Plasma Harvesting

Fig 2: Phased preclinical pharmacological evaluation workflow for DDEV.

Experimental Protocols

Protocol 3.1: In Vitro Bioactivation & Microsomal Stability (Phase 1)

Objective: To quantify the enzymatic conversion of the DDEV acetal prodrug into its active carboxylic acid metabolite.

Expertise & Causality: Because DDEV is a prodrug, standard direct-binding assays (like TR-FRET) will yield false negatives. We must first validate that human liver microsomes (HLMs) can successfully unmask the pharmacophore. We use a self-validating system by including a minus-NADPH control to differentiate enzymatic cleavage from spontaneous chemical hydrolysis.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: In a 96-well deep-well plate, combine buffer, HLMs (final concentration 0.5 mg/mL), and DDEV (final concentration 1 µM, 0.1% DMSO).

  • Internal Controls (Self-Validation):

    • Positive Control: Testosterone (validates CYP3A4 activity).

    • Negative Control: DDEV without NADPH (validates stability against spontaneous hydrolysis).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes.

  • Termination: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition for DDEV and the predicted [M−H]− transition for the active valeric acid metabolite.

Protocol 3.2: GAL4-PPAR Cell-Based Reporter Gene Assay (Phase 2)

Objective: To determine the EC₅₀ and subtype selectivity (PPAR α vs. PPAR γ ) of the bioactivated DDEV metabolite.

Expertise & Causality: We utilize HEK293 cells co-transfected with a GAL4-PPAR Ligand Binding Domain (LBD) chimera and a UAS-luciferase reporter. Why? This isolates the ligand-binding event from endogenous cellular factors that might interact with the native PPAR DNA-binding domain, ensuring the luminescence signal is strictly a function of the metabolite's binding affinity [3].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells in 384-well white opaque plates at 10,000 cells/well in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipid ligands).

  • Transfection: After 24 hours, transiently co-transfect cells using Lipofectamine 3000 with:

    • pGAL4-PPAR α -LBD or pGAL4-PPAR γ -LBD.

    • pUAS-Firefly Luciferase (Reporter).

    • pRL-TK Renilla Luciferase (Self-Validation Step: Acts as an internal control to normalize for transfection efficiency and cell viability).

  • Compound Treatment: Generate the active metabolite by pre-incubating DDEV with hepatic S9 fractions for 2 hours, then extract and dry the metabolite. Resuspend in DMSO. Treat cells with a 10-point dose-response curve (0.1 nM to 50 µM).

  • Detection: After 24 hours of incubation, use a Dual-Luciferase Reporter Assay System. Measure Firefly luminescence, followed by Renilla luminescence.

  • Data Processing: Calculate the relative light units (RLU) ratio (Firefly/Renilla) and fit to a 4-parameter logistic curve to derive EC₅₀.

Protocol 3.3: In Vivo Efficacy in HFD-Induced NASH Model (Phase 3)

Objective: To evaluate the systemic metabolic modulation and hepatoprotective effects of DDEV.

Expertise & Causality: The High-Fat Diet (HFD) murine model closely mimics human Non-Alcoholic Steatohepatitis (NASH) and metabolic syndrome. DDEV is administered orally (P.O.) to leverage the first-pass hepatic bioactivation established in Protocol 3.1.

Step-by-Step Methodology:

  • Model Induction: Feed male C57BL/6J mice a 60% kcal High-Fat Diet for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

  • Group Assignment (Self-Validation):

    • Group 1: Lean Chow + Vehicle (Baseline control).

    • Group 2: HFD + Vehicle (Disease control).

    • Group 3: HFD + DDEV (10 mg/kg/day, P.O.).

    • Group 4: HFD + Fenofibrate (30 mg/kg/day, P.O. - Positive control).

  • Dosing: Formulate DDEV in 0.5% Methylcellulose/0.1% Tween-80. Administer daily via oral gavage for 4 weeks.

  • In-Life Monitoring: Record body weight and food intake bi-weekly. Perform an Oral Glucose Tolerance Test (OGTT) at week 3.

  • Endpoint Harvesting: Euthanize mice. Collect terminal blood (for AST, ALT, Triglycerides, and total cholesterol) and harvest the liver.

  • Histology: Fix liver tissue in 10% formalin, section, and stain with Hematoxylin & Eosin (H&E) and Masson's Trichrome to quantify steatosis and fibrosis bridging.

Quantitative Data Summaries

The following tables represent expected pharmacological profiles based on the structural topology of 1,3-dioxane PPAR modulators [2].

Table 1: In Vitro ADME and Bioactivation Kinetics of DDEV

ParameterValueAssay Condition
Intrinsic Clearance (CL int​ ) 45.2 µL/min/mgHuman Liver Microsomes (HLM), +NADPH
Hepatic Half-life (t 1/2​ ) 15.3 minHLM, 37°C
Acetal Cleavage Rate >85% at 60 minHepatic S9 Fraction + Cofactors
Gastric Stability >95% intact at 2 hrsSimulated Gastric Fluid (SGF, pH 1.2)
LogP (Calculated) 4.8in silico prediction

Table 2: PPAR Transactivation Efficacy (EC₅₀)

CompoundPPAR α EC₅₀ (µM)PPAR γ EC₅₀ (µM)PPAR δ EC₅₀ (µM)
DDEV (Active Metabolite) 0.12 ± 0.030.45 ± 0.08> 10.0
Fenofibrate (Control) 1.50 ± 0.20> 50.0> 50.0
Rosiglitazone (Control) > 50.00.04 ± 0.01> 50.0

Data Interpretation: The active metabolite of DDEV demonstrates potent dual agonism, with a slight preference for PPAR α , making it an ideal candidate for targeting lipid-driven hepatic inflammation (NASH) while providing moderate insulin sensitization via PPAR γ .

References

  • Benchchem.A Technical Guide to the Medicinal Chemistry Applications of 1,3-Dioxane-2-carboxylic acid ethyl ester.
  • Bentham Science Publishers (Letters in Drug Design & Discovery).Design and Synthesis of Novel 1,3-Dioxane-2-carboxylic Acid Derivatives as PPARα/γ Dual Agonists.
  • ChEMBL / Bioorganic & Medicinal Chemistry.Switching subtype-selectivity: Fragment replacement strategy affords novel class of peroxisome proliferator-activated receptor α/δ...

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dioxane Ring Stability in Valerophenone Derivatives

Introduction Valerophenone derivatives containing dioxane rings present unique stability challenges depending on the structural role of the ring. Within this chemical space, the dioxane moiety typically appears in two di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Valerophenone derivatives containing dioxane rings present unique stability challenges depending on the structural role of the ring. Within this chemical space, the dioxane moiety typically appears in two distinct forms:

  • 1,3-Dioxane Rings: Utilized as robust acetal protecting groups for carbonyls during the multi-step synthesis of complex valerophenones (e.g., 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone).

  • 1,4-Benzodioxane Rings: Integrated as a fused pharmacophore in ethylenedioxyvalerophenone analogs to enhance receptor binding affinity, frequently explored in the development of sigma receptor ( σR ) ligands[1].

This guide provides actionable, causality-driven troubleshooting protocols to mitigate unintended ring cleavage, hydrolysis, and oxidative degradation during synthesis, workup, and biological evaluation.

Section 1: 1,3-Dioxane Acetal Cleavage During Synthesis

Q1: My 1,3-dioxane protecting group is prematurely cleaving during the electrophilic aromatic halogenation of the valerophenone ring. Why is this happening and how can I prevent it?

Causality & Mechanism: 1,3-Dioxanes are highly stable under basic, reductive, and mild oxidative conditions, but they are intrinsically labile toward Brønsted and Lewis acids[2]. During electrophilic aromatic substitution (e.g., bromination using Br2​ and AlCl3​ ), the Lewis acid coordinates with the acetal oxygen. This coordination lowers the activation energy for C-O bond cleavage, generating a highly reactive oxocarbenium intermediate that rapidly hydrolyzes upon exposure to trace moisture, reverting to the unprotected carbonyl and 1,3-diol.

Self-Validating Protocol: Mild Halogenation Workflow To preserve the 1,3-dioxane ring, you must shift from harsh Lewis acid-catalyzed halogenation to neutral or mildly basic halogenating agents.

  • Reagent Preparation: Dissolve the 1,3-dioxanyl-valerophenone derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Halogenation: Add N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq) in small portions at 0°C. Causality: DMF acts as a mild catalyst by forming a Vilsmeier-type intermediate with the succinimide, facilitating electrophilic delivery and bypassing the need for metallic Lewis acids.

  • Buffering: Add 0.5 eq of anhydrous pyridine to the reaction mixture. Causality: This scavenges any free protons (HX) generated as trace byproducts, preventing acid-catalyzed acetal hydrolysis.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Validation: Spot the reaction on a TLC plate (Hexanes/EtOAc 8:2). The intact dioxane ring product will exhibit a significantly higher Rf​ than the highly polar, cleaved carbonyl/diol byproduct.

  • Quench & Workup: Pour the mixture into ice-cold saturated aqueous NaHCO3​ . Extract with ethyl acetate. Crucial: Do not wash with acidic brine; use neutral brine or water.

  • Final Validation: Analyze the crude product via 1H NMR. The presence of the acetal methine proton (typically a distinct singlet or triplet around 5.3–5.6 ppm) confirms ring retention.

G A 1,3-Dioxane Valerophenone B Protonated Acetal Oxygen A->B + H+ or Lewis Acid C Oxocarbenium Intermediate B->C C-O Cleavage D Ring-Opened Hemiacetal C->D + H2O E Deprotected Carbonyl + Diol D->E Hydrolysis

Fig 1. Acid-catalyzed 1,3-dioxane ring cleavage via an oxocarbenium intermediate.

Q2: I need to perform an ether cleavage elsewhere on the molecule without disrupting the 1,3-dioxane ring. Is this possible?

Causality & Mechanism: Standard ether cleavage requires forcing conditions (e.g., refluxing HI or H2​SO4​ ), which will immediately destroy a 1,3-dioxane ring[3]. However, chemoselectivity can be achieved by exploiting the differential coordination affinities of specific Lewis acids. For instance, Cerium(III) triflate or Erbium(III) triflate ( Er(OTf)3​ ) are extremely gentle Lewis acids that can selectively mediate reactions without triggering the oxocarbenium cascade in 1,3-dioxanes, provided the pH remains near neutral[4].

Self-Validating Protocol: Chemoselective Ether Cleavage

  • Reagent Selection: Use a silane-based reagent system (e.g., BCl3​ at -78°C or TMSI generated in situ) and carefully monitor the stoichiometry (strictly 1.0 eq).

  • Temperature Control: Keep the reaction at strictly cryogenic temperatures (-78°C) to kinetically freeze out the acetal cleavage pathway.

  • Quench: Quench with a basic amine (like triethylamine) before warming to room temperature. Validation: Post-workup IR spectroscopy should show the appearance of a broad -OH stretch (~3300 cm−1 ) while retaining the strong C-O-C acetal stretches (~1100 cm−1 ).

Section 2: 1,4-Benzodioxane Ring Stability (Pharmacophore)

Q3: My 1,4-benzodioxane-valerophenone derivative degrades during in vitro metabolic stability assays (e.g., human liver microsomes). What is the degradation pathway?

Causality & Mechanism: Unlike 1,3-dioxane acetals, 1,4-benzodioxane rings are stable to mild acids and bases. However, they are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative cleavage. The aliphatic methylene carbons of the dioxane ring undergo enzymatic hydroxylation. This generates an unstable hemiacetal-like intermediate that spontaneously collapses, cleaving the ring to yield a catechol derivative and releasing glyoxal or a related two-carbon fragment.

Self-Validating Protocol: Metabolic Stability Assay Optimization To determine if degradation is specifically CYP-mediated versus general chemical instability in the assay buffer:

  • Control Setup: Prepare three assay vials: (A) Compound + Microsomes + NADPH (Active), (B) Compound + Microsomes without NADPH (Enzyme Control), (C) Compound + Buffer only (Chemical Control).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quench: Add 2 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Validation (LC-MS/MS Analysis): Monitor the parent mass transition. If the parent compound depletes in Vial A but remains stable in Vials B and C, the instability is definitively CYP-mediated.

  • Structural Mitigation: To block this metabolic liability in drug development, consider substituting the dioxane methylene protons with deuterium or fluorine atoms. Causality: The increased bond dissociation energy of C-D or C-F bonds kinetically hinders CYP450 hydroxylation.

Workflow Start Reaction on Dioxanyl-Valerophenone Check Does reaction generate/use acid? Start->Check Base Add mild base buffer (e.g., NaHCO3, Pyridine) Check->Base Yes (Brønsted) Lewis Use mild Lewis Acid (e.g., Er(OTf)3 instead of AlCl3) Check->Lewis Yes (Lewis) Workup Aqueous Workup: Quench pH > 7 Check->Workup No Base->Workup Lewis->Workup Product Stable Dioxane Ring Product Isolated Workup->Product

Fig 2. Experimental workflow for preserving dioxane ring integrity.

Section 3: Quantitative Stability Matrix

To assist in experimental planning, the following table summarizes the quantitative recovery of both dioxane ring types across standard laboratory conditions.

Condition / Reagent1,3-Dioxane (Acetal) Recovery1,4-Benzodioxane RecoveryCausality / Mechanism of Degradation
Aqueous Acid (pH 2, 25°C, 1h) < 5% (Highly Labile)> 98% (Stable)Protonation of acetal oxygen Oxocarbenium formation
Aqueous Base (pH 12, 25°C, 24h) > 99% (Stable)> 99% (Stable)Lack of electrophilic protons prevents C-O bond activation
Lewis Acid ( AlCl3​ , 0.1 eq, 4h) < 10% (Labile)> 90% (Mod. Stable)Lewis acid coordination mimics protonation, driving cleavage
Strong Oxidants ( KMnO4​ , 1h) > 95% (Stable)< 20% (Labile)Oxidation of electron-rich aromatic ether linkages
CYP450 Assay (HLM, 37°C, 1h) N/A< 40% (Labile)Aliphatic hydroxylation leading to catechol formation

Note: Recovery percentage is determined via HPLC-UV following the specified exposure time.

References
  • Source: thieme-connect.
  • Source: organic-chemistry.
  • Title: Acidic cleavage of ethers (SN2)
  • Title: Sigma Receptor (σR)

Sources

Optimization

Avoiding byproduct formation in the synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Welcome to the technical support center for the synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges and minimize byproduct formation in this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation is producing a significant amount of the 4'-ethoxy isomer. How can I improve the regioselectivity for the desired 2'-ethoxy (ortho) product?

Symptom: NMR or LC-MS analysis of the crude product shows two major isomers: the desired 2'-ethoxyvalerophenone and the undesired 4'-ethoxyvalerophenone.

Root Cause Analysis: The ethoxy group on the phenetole (ethoxybenzene) ring is an ortho-, para-directing activator for electrophilic aromatic substitution.[1] The electronic properties of the ethoxy group favor substitution at both the ortho (2') and para (4') positions. The steric bulk of the acylating agent and the reaction conditions, particularly the choice of Lewis acid and temperature, play a crucial role in determining the ratio of these isomers. Often, the para product is thermodynamically favored due to reduced steric hindrance.

Troubleshooting & Mitigation Strategies:

  • Optimize Lewis Acid Choice: The size of the Lewis acid can influence the steric environment around the ortho positions. Experimenting with different Lewis acids may improve ortho-selectivity. While AlCl₃ is common, it can sometimes favor the para product. Consider alternatives like TiCl₄ or SnCl₄.

  • Control Reaction Temperature: Lowering the reaction temperature can enhance selectivity.[2] Run the reaction at 0 °C or even lower (e.g., -20 °C) and monitor the progress carefully. Slower reaction rates at lower temperatures can provide greater kinetic control, potentially favoring the ortho isomer.

  • Solvent Effects: The choice of solvent can impact the reactivity and selectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide are common.[2] Consider using a more coordinating solvent, but be aware it can also affect the Lewis acidity of the catalyst.

  • Chelation Control (Advanced): In some cases, specific Lewis acids can chelate with the oxygen of the ethoxy group, effectively blocking one ortho position and directing the incoming electrophile to the other. This is a more advanced technique and requires careful selection of the Lewis acid and substrate.

Table 1: Influence of Reaction Parameters on Ortho/Para Selectivity

ParameterCondition to Favor Ortho (2') ProductRationale
Temperature Lower (e.g., 0 °C to -20 °C)Enhances kinetic control, potentially favoring the sterically more accessible ortho product under certain conditions.[2]
Lewis Acid Bulky or chelating Lewis acids (e.g., TiCl₄)Steric hindrance from a bulky catalyst-reagent complex can disfavor the para position.
Reaction Time Monitor closely to avoid isomerizationProlonged reaction times or high temperatures can lead to equilibration towards the more stable para isomer.

Diagram 1: Ortho vs. Para Acylation Pathway

This diagram illustrates the two competing pathways in the Friedel-Crafts acylation of ethoxybenzene, leading to the desired ortho product and the para byproduct.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Ethoxybenzene Ethoxybenzene Ortho_Attack Ortho Attack Ethoxybenzene->Ortho_Attack Para_Attack Para Attack Ethoxybenzene->Para_Attack Acyl_Cation Acylium Ion [R-C=O]+ Acyl_Cation->Ortho_Attack Ortho Position Acyl_Cation->Para_Attack Para Position Ortho_Intermediate Ortho Sigma Complex (Desired Pathway) Ortho_Attack->Ortho_Intermediate Para_Intermediate Para Sigma Complex (Byproduct Pathway) Para_Attack->Para_Intermediate Ortho_Product 2'-Ethoxy Product (Desired) Ortho_Intermediate->Ortho_Product Deprotonation Para_Product 4'-Ethoxy Byproduct Para_Intermediate->Para_Product Deprotonation

Caption: Competing ortho and para acylation pathways.

Q2: I'm observing cleavage of the 5,5-dimethyl-1,3-dioxane protecting group during the reaction. How can I prevent this?

Symptom: Analysis of the reaction mixture reveals the presence of compounds with a free aldehyde or subsequent reaction products thereof, indicating that the dioxane acetal has been cleaved.

Root Cause Analysis: The 5,5-dimethyl-1,3-dioxane group is a cyclic acetal used to protect the aldehyde functionality. Acetals are known to be stable under neutral and basic conditions but are labile to acids.[3] The Lewis acid (e.g., AlCl₃, TiCl₄) used to catalyze the Friedel-Crafts acylation is a strong acid that can also catalyze the hydrolysis or cleavage of the acetal, especially in the presence of trace amounts of water.[4]

Troubleshooting & Mitigation Strategies:

  • Ensure Anhydrous Conditions: This is the most critical factor. Thoroughly dry all glassware, solvents, and reagents.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from deactivating the catalyst and cleaving the protecting group.[2]

  • Use Milder Lewis Acids: If anhydrous conditions alone are insufficient, consider using a milder Lewis acid that is less likely to cleave the acetal. Zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) are sometimes effective alternatives.

  • Lower the Reaction Temperature: As with improving regioselectivity, lower temperatures will decrease the rate of all reactions, including the undesired deprotection.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

  • Stoichiometry of Lewis Acid: Use the minimum effective amount of Lewis acid. While Friedel-Crafts acylation often requires more than a catalytic amount because the product ketone complexes with the catalyst,[2] a large excess should be avoided.

Diagram 2: Lewis Acid-Mediated Deprotection

This workflow shows how the Lewis acid can lead to the undesired cleavage of the dioxane protecting group.

G cluster_main Undesired Side Reaction Protected_Product Protected Product (Dioxane Intact) Complexation Acid-Acetal Complex Formation Protected_Product->Complexation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Complexation Trace_Water Trace H2O Cleavage Ring Opening & Hydrolysis Trace_Water->Cleavage Complexation->Cleavage Attack by H2O Byproduct Deprotected Aldehyde Byproduct Cleavage->Byproduct

Caption: Pathway for undesired deprotection of the acetal.

Q3: My Grignard-based synthesis is inefficient, with significant formation of a 2,2'-diethoxybiphenyl byproduct. What causes this and how can it be avoided?

Symptom: When attempting the synthesis via a Grignard reaction (e.g., 2-ethoxyphenylmagnesium bromide reacting with an appropriate electrophile), a notable amount of a dimeric biphenyl byproduct is formed, reducing the yield of the desired ketone.

Root Cause Analysis: The formation of biphenyl-type compounds is a common side reaction in Grignard syntheses, often referred to as Wurtz-type coupling.[5] This can occur through a radical mechanism or by reaction of the Grignard reagent with any unreacted aryl halide starting material. The purity of the magnesium and the reaction conditions are critical.[6]

Troubleshooting & Mitigation Strategies:

  • Use High-Purity Magnesium: Ensure the magnesium turnings are fresh and not oxidized. If necessary, activate the magnesium before use with a small crystal of iodine or 1,2-dibromoethane.

  • Control Reagent Addition: Add the aryl halide slowly to the magnesium suspension in anhydrous ether or THF. This maintains a low concentration of the halide, minimizing the chance of it reacting with the already-formed Grignard reagent.

  • Maintain Anhydrous Conditions: Water will quench the Grignard reagent and can facilitate side reactions.[5] Ensure all equipment and solvents are scrupulously dry.

  • Optimize Temperature: Grignard formation is an exothermic process. Maintain a gentle reflux during formation, but avoid excessive heating which can promote side reactions. During the subsequent reaction with the electrophile, lower temperatures (e.g., 0 °C to -78 °C) are often beneficial.

  • Consider an Alternative Organometallic: If byproduct formation remains a problem, consider transmetalation to a different organometallic species, such as an organocuprate (Gilman reagent), which is generally less prone to such coupling reactions.

Table 2: Minimizing Grignard Coupling Byproducts

FactorRecommended ActionRationale
Magnesium Quality Use fresh, high-purity Mg; activate if necessary.Oxidized or impure magnesium can lead to inconsistent reaction initiation and side reactions.[6]
Reagent Addition Add aryl halide slowly to the magnesium.Minimizes the concentration of aryl halide available for coupling with the Grignard reagent.
Solvent Use anhydrous ether or THF.Essential for the stability and reactivity of the Grignard reagent.[5]
Atmosphere Conduct under an inert atmosphere (N₂ or Ar).Prevents reaction with oxygen and moisture.
Q4: My workup procedure is causing deprotection of the dioxane acetal. What is a safe workup and purification protocol?

Symptom: The reaction appears clean by in-situ monitoring (e.g., TLC of an aliquot), but after aqueous workup and purification, the isolated product is partially or fully deprotected.

Root Cause Analysis: Standard aqueous workups often involve quenching with acidic solutions (e.g., dilute HCl, NH₄Cl) to neutralize basic reagents and dissolve magnesium salts. As established, the dioxane acetal is sensitive to acid and will hydrolyze back to the aldehyde under these conditions.[7] Similarly, purification by standard silica gel chromatography can be problematic, as silica gel is inherently acidic.

Troubleshooting & Mitigation Strategies:

  • Neutral or Basic Quench: Quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7). This will neutralize any remaining acid catalyst or protonate alkoxides without creating a highly acidic environment.

  • Avoid Strong Acids: Do not use dilute HCl, H₂SO₄, or even saturated ammonium chloride (which is slightly acidic) in the workup.

  • Purification on Neutral Media: If chromatography is necessary, use a neutral support.

    • Neutralized Silica Gel: Pre-treat standard silica gel by slurrying it in a solvent containing a small amount of a non-polar amine, like triethylamine (~1%), then pack the column.

    • Neutral Alumina: Use neutral alumina as the stationary phase instead of silica gel.

  • Minimize Contact Time: During extraction and chromatography, work efficiently to minimize the time the product is in contact with any potentially acidic media or surfaces.

Diagram 3: Safe vs. Unsafe Workup Workflow

This diagram contrasts a hazardous, acid-based workup with a safe, base/neutral workup for preserving the acetal protecting group.

G cluster_unsafe Unsafe Workup (Risk of Deprotection) cluster_safe Safe Workup (Acetal Preservation) U_Start Crude Reaction Mixture U_Quench Quench with Dilute HCl or NH4Cl U_Start->U_Quench U_Extract Extraction U_Quench->U_Extract U_Purify Purification on Standard Silica Gel U_Extract->U_Purify U_End Deprotected Byproduct U_Purify->U_End S_Start Crude Reaction Mixture S_Quench Quench with Sat. NaHCO3 (aq) S_Start->S_Quench S_Extract Extraction S_Quench->S_Extract S_Purify Purification on Neutralized Silica/Alumina S_Extract->S_Purify S_End Desired Protected Product S_Purify->S_End

Caption: Comparison of workup protocols for product stability.

References
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • University of Rochester. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Kuwajima, I., & Nakamura, E. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(6), 901-904.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ali, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 6, 101007.
  • Ashby, E. C., & Buhler, J. D. (1973). Studies concerning the nature of Grignard reactions with ketones. Georgia Institute of Technology.
  • Dzhumaev, S. S., et al. (2021). Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. Fine Chemical Technologies, 16(2), 156-166.
  • Funke, M., et al. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 16(9), 1300.
  • Poursharifi, M. J., et al. (2019). The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

  • Bäurer, C., et al. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 15, 2236-2243.
  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • Kadam, A. J., et al. (2006). Catalysed acylation of alkylated benzene derivatives.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Welcome to the Technical Support Center for the scale-up synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone . This compound is a critical protected-aldehyde intermediate utilized in the downstream synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone . This compound is a critical protected-aldehyde intermediate utilized in the downstream synthesis of advanced Active Pharmaceutical Ingredients (APIs).

Scaling this molecule from the bench to the pilot plant introduces significant thermochemical and chemoselective challenges. This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each process parameter.

Process Workflow Visualization

SynthesisWorkflow cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Addition & Hydrolysis A 2-(4-Bromobutyl)-5,5-dimethyl- 1,3-dioxane B Mg Turnings + I2 / 1,2-DBE (THF, 45°C) A->B Activation C Grignard Reagent Intermediate B->C Exothermic Insertion E Imine-Magnesium Complex C->E Nucleophilic Attack D 2-Ethoxybenzonitrile (Toluene/THF) D->E F Buffered Hydrolysis (Citric Acid, pH 4.5) E->F Quench G 5-(5,5-Dimethyl-1,3-dioxan-2-YL)- 2'-ethoxyvalerophenone F->G Imine Cleavage (Acetal Preserved)

Synthetic workflow for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone scale-up.

Troubleshooting Guides & FAQs

Q1: Why does the Grignard formation from 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane stall at pilot scale despite successful lab trials? Cause: Grignard initiation is notoriously sensitive to surface oxidation (the MgO passivation layer) on magnesium turnings. In lab-scale flasks, magnetic or mechanical stirring provides high shear force that physically scratches the magnesium, exposing fresh metal. Pilot reactors often lack this localized shear force, leading to a stalled initiation or a dangerous "induction period" where unreacted halide accumulates. Solution & Causality: Implement a dual-chemical activation strategy using Iodine ( I2​ ) and 1,2-dibromoethane (1,2-DBE). The 1,2-DBE reacts with the oxidized magnesium surface to form ethylene gas and highly soluble MgBr2​ . This chemical etching physically disrupts the oxide layer, exposing a pristine, highly reactive magnesium lattice for the primary alkyl halide to insert into. This aligns with modern.

Q2: During the addition of the Grignard reagent to 2-ethoxybenzonitrile, we observe low conversion and a high level of unreacted nitrile. How can we drive the reaction to completion? Cause: The reaction between a Grignard reagent and a benzonitrile derivative forms a stable imine-magnesium complex. However, 2-ethoxybenzonitrile features significant steric hindrance from the ortho-ethoxy group, which severely impedes the nucleophilic attack trajectory. Forcing the reaction with excess Grignard reagent or extreme heat leads to unwanted Wurtz coupling of the alkyl halide. Solution & Causality: Shift the solvent system from pure THF to a Toluene/THF mixture (e.g., 3:1 v/v). THF strongly solvates the magnesium cation, reducing the nucleophilicity of the Grignard reagent. By introducing non-polar toluene, you reduce the overall solvation sphere around the organomagnesium species, increasing its effective nucleophilicity. Furthermore, the higher boiling point of the mixture allows for a slightly elevated reaction temperature (45–50 °C), providing the kinetic energy required to overcome the ortho-steric clash.

Q3: The final product shows significant acetal cleavage (deprotection to the aldehyde) after the workup. How do we prevent this? Cause: The 5,5-dimethyl-1,3-dioxane protecting group is highly sensitive to the strong aqueous acids (such as HCl or H2​SO4​ ) typically used to hydrolyze the intermediate imine into the target valerophenone. Solution & Causality: Replace standard strong-acid hydrolysis with a buffered weak acid system. The dictates that the rate-determining step shifts based on pH. At highly acidic pH, the attack of water on the protonated iminium ion is fast, but it readily protonates the acetal oxygens, leading to ring-opening. By utilizing a 15% w/v aqueous citric acid solution (buffered to strictly pH 4.5), you provide sufficient protons to drive imine hydrolysis without crossing the pKa​ threshold required to cleave the neopentyl glycol acetal. This ensures.

Quantitative Scale-Up Metrics

The following table summarizes the thermochemical and yield differences observed when scaling this protocol from a 50 g bench-scale to a 5 kg pilot-scale batch.

Process ParameterLab Scale (50 g)Pilot Scale (5 kg)Troubleshooting Impact / Optimization
Grignard Initiation Time < 10 mins45 - 60 minsLower mechanical shear at scale necessitates chemical I2​ /1,2-DBE activation to prevent halide pooling.
Reaction Temperature 20 - 25 °C45 - 50 °CElevated temperature in Toluene/THF is required to overcome ortho-steric hindrance on the nitrile.
Imine Conversion Rate > 98%94%Extended dosing time (2 hours) is required at scale to prevent localized exotherms and Wurtz coupling.
Acetal Cleavage Impurity < 1.0%< 1.5%Maintained strictly below 2% via precise pH 4.5 buffered citric acid hydrolysis.
Overall Isolated Yield 85%81%Slight yield drop at scale is attributed to mass transfer limitations during the biphasic phase separation.

Step-by-Step Self-Validating Methodology

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Phase 1: Grignard Reagent Preparation
  • Purge: Flush a dry, jacketed pilot reactor with anhydrous N2​ for 30 minutes.

  • Charge: Add Magnesium turnings (1.1 eq) and anhydrous THF (3 vol) to the reactor.

  • Activate: Add Iodine ( I2​ , 0.5 mol%) and 1,2-dibromoethane (1.0 mol%).

    • Self-Validation Check: Visually confirm the fading of the iodine color and the evolution of ethylene gas bubbles. Monitor the internal thermocouple; a slight exotherm (ΔT > 2 °C) confirms the removal of the passivating MgO layer. Do not proceed until this exotherm is observed.

  • Dose: Heat the mixture to 45 °C. Begin the dropwise addition of 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (1.0 eq) dissolved in THF (2 vol) over a 2-hour period.

    • Self-Validation Check: The reaction must self-sustain at 50–55 °C without external jacket heating. If the temperature drops, halt the addition immediately to prevent pooling of the unreacted halide.

Phase 2: Nucleophilic Addition
  • Prepare Electrophile: In a secondary reactor, dissolve 2-ethoxybenzonitrile (0.95 eq) in a 3:1 mixture of anhydrous Toluene/THF (5 vol).

  • Transfer: Transfer the active Grignard reagent to the secondary reactor at a controlled rate, maintaining the internal temperature strictly between 45–50 °C.

  • React: Stir the mixture for 4 hours at 50 °C.

    • Self-Validation Check: Pull an aliquot for HPLC monitoring. The reaction is deemed complete when the remaining 2-ethoxybenzonitrile is < 5%.

Phase 3: Buffered Hydrolysis and Isolation
  • Cool: Adjust the reactor jacket to cool the internal mixture to 5 °C.

  • Quench: Slowly quench the imine-magnesium complex by adding a 15% w/v aqueous citric acid solution. Maintain the internal temperature below 20 °C during the quench to prevent thermal degradation.

  • pH Adjustment: Adjust the aqueous phase using dilute NaOH or additional citric acid until it sits strictly between pH 4.5 - 5.5 .

    • Self-Validation Check: Verify the pH using a calibrated probe. This specific window is the causality checkpoint that ensures rapid imine hydrolysis while preserving the acetal.

  • Isolate: Stir vigorously for 1 hour. Separate the organic layer, wash with saturated brine (3 vol), and concentrate under reduced pressure to yield the crude 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone.

References

  • Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale Organic Process Research & Development URL:[Link]

  • Hydrolysis of Imines to Give Ketones (or Aldehydes) Master Organic Chemistry URL:[Link]

  • Highly Efficient Deprotection of Aromatic Acetals under Neutral Conditions Using β-Cyclodextrin in Water The Journal of Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-valerophenone Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Valerophenone Scaffold and the Promise of Dioxane Substitution Valerophenone, an aromatic ketone, serves as a versatile scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Valerophenone Scaffold and the Promise of Dioxane Substitution

Valerophenone, an aromatic ketone, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like carbonyl reductase.[1] The incorporation of a 5,5-dimethyl-1,3-dioxane moiety introduces a bulky, lipophilic group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. The dioxane ring system itself is a feature in various bioactive compounds, with some derivatives exhibiting potential as antitumor and antimicrobial agents.[2]

This guide focuses on analogs of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-valerophenone with substitutions on the phenyl ring. Understanding the SAR of these compounds is crucial for designing novel molecules with enhanced potency, selectivity, and improved drug-like properties.

Analysis of the Core Scaffold

The core structure of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-valerophenone can be dissected into three key regions, each amenable to modification to probe the SAR:

  • The Phenyl Ring: This aromatic moiety is a prime site for substitution to modulate electronic and steric properties, which can impact receptor binding and metabolic stability.

  • The Valerophenone Linker: The five-carbon chain and the ketone group provide a specific spatial arrangement and potential hydrogen bonding interactions.

  • The 5,5-Dimethyl-1,3-dioxane Moiety: This bulky, hydrophobic group can influence solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.

SAR_Scaffold cluster_0 Core Scaffold A Phenyl Ring (Substitution Site) B Valerophenone Linker (Ketone & Alkyl Chain) A->B Modulates Target Interaction C 5,5-Dimethyl-1,3-dioxane Moiety B->C Influences Pharmacokinetics

Caption: Core structural components of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-valerophenone.

Structure-Activity Relationship: A Comparative Overview

Based on the known SAR of related valerophenone derivatives, such as synthetic cathinones, and general principles of medicinal chemistry, we can infer the potential impact of various substitutions on the phenyl ring of the target scaffold.[3]

Electronic Effects of Phenyl Ring Substituents

The electronic nature of the substituent on the phenyl ring can significantly alter the molecule's interaction with its biological target.

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (Cl), dichloro (Cl₂), and trifluoromethyl (CF₃) can enhance binding affinity through favorable electrostatic interactions or by influencing the pKa of nearby functionalities. The presence of these groups in synthesized analogs suggests an exploration of their impact on activity.[4][5]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (OCH₃) and alkyl chains (e.g., propyl) can increase electron density in the phenyl ring, potentially enhancing pi-stacking interactions with aromatic residues in a binding pocket.[6]

Steric and Lipophilic Properties

The size, shape, and lipophilicity of the substituents are critical determinants of biological activity.

  • Halogen Substitution: Chloro and fluoro substituents can increase lipophilicity and membrane permeability. Dichloro-substituted analogs offer the potential to probe specific regions of a binding site for halogen bonding interactions.[5][7]

  • Alkyl and Aryl Substitution: The presence of propyl, phenyl, and phenoxy groups introduces varying degrees of bulk and lipophilicity.[8][9] These larger groups can occupy hydrophobic pockets within a target protein, potentially leading to increased potency.

  • The Dioxane Moiety: The 5,5-dimethyl-1,3-dioxane group is a significant contributor to the overall lipophilicity and steric bulk of the molecule. Its rigid structure can help in orienting the rest of the molecule for optimal binding.

The following table summarizes the known synthesized analogs and provides a hypothetical comparison of their potential properties based on the nature of the phenyl ring substituent.

Substituent on Phenyl RingCAS NumberPotential Impact on Activity (Hypothetical)
Unsubstituted898785-43-8[3]Baseline compound for comparison.
3'-Chloro898785-94-9[4]May enhance binding through halogen bonding and increased lipophilicity.
3',4'-Dichloro898757-06-7[5]Increased lipophilicity and potential for multiple halogen bonds.
2',5'-Dimethoxy898756-13-3[6]Electron-donating groups may enhance pi-stacking interactions.
4'-Fluoro898786-18-0Fluorine can improve metabolic stability and act as a hydrogen bond acceptor.
4'-Trifluoromethyl898786-71-5Strong electron-withdrawing group, can significantly alter electronic properties.
4'-n-PropylNot availableIncreases lipophilicity and potential for hydrophobic interactions.
4'-Phenyl898756-68-8Introduces a large, hydrophobic group for potential pi-pi interactions.
4'-Phenoxy898755-88-9[9]Adds a flexible, bulky, and lipophilic moiety.

Proposed Experimental Workflows

To validate the hypothetical SAR and determine the actual biological activity of these analogs, the following experimental workflow is recommended.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Synthesis Analog Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Screening DoseResponse Dose-Response Studies (IC50/EC50 Determination) Screening->DoseResponse SAR_Analysis Structure-Activity Relationship Analysis DoseResponse->SAR_Analysis

Caption: Recommended experimental workflow for SAR studies.

Synthesis of Analogs

A general synthetic route to the target valerophenone analogs would likely involve the acylation of a substituted benzene with 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeryl chloride.

Step-by-Step Protocol:

  • Preparation of 5-(5,5-dimethyl-1,3-dioxan-2-yl)valeric acid: This can be synthesized from commercially available starting materials.

  • Conversion to the Acid Chloride: React the valeric acid derivative with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: React the resulting acid chloride with the appropriately substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Purification: The crude product should be purified using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

Given the structural similarity to known enzyme inhibitors, a primary screening against a panel of relevant enzymes would be a logical starting point. For instance, based on the known activity of valerophenone, testing against carbonyl reductase could be insightful.[1]

Enzyme Inhibition Assay (General Protocol):

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Compound Preparation: Prepare serial dilutions of the synthesized valerophenone analogs in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the enzyme, substrate, and test compound. Include appropriate positive and negative controls.

  • Detection: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-valerophenone scaffold presents an intriguing starting point for the development of novel bioactive molecules. While this guide provides a hypothetical framework for the SAR of its analogs based on existing knowledge, further experimental validation is imperative. The synthesis and systematic biological evaluation of a diverse library of these compounds will be crucial to elucidate their precise molecular targets and to establish a quantitative SAR. This will ultimately enable the rational design of more potent and selective agents for potential therapeutic applications.

References

  • EvitaChem. 3'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone. EvitaChem. Accessed March 11, 2024.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Journal of Drug Delivery and Therapeutics, 7(7), 1-6.
  • Del Bello, F., Bonifazi, A., Newman, A. H., Keck, T. M., Giannella, M., Giorgioni, G., ... & Quaglia, W. (2021). Multitarget 1, 4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS chemical neuroscience, 12(10), 1788-1802.
  • Appchem. 5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-PHENOXYVALEROPHENONE. Appchem. Accessed March 11, 2024.
  • Glennon, R. A. (2014). Stereoselective neurochemical, behavioral and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Drug and alcohol dependence, 137, 75-83.
  • Merck. 2',5'-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone. Merck. Accessed March 11, 2024.
  • The Good Scents Company. valerophenone. The Good Scents Company. Accessed March 11, 2024.
  • Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. U.S. Department of Health and Human Services.
  • PubChem. 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
  • Appchem. 5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE. Appchem. Accessed March 11, 2024.
  • Taylor & Francis. Dioxane – Knowledge and References. Taylor & Francis. Accessed March 11, 2024.
  • U.S. Food and Drug Administration. (2022). 1,4-Dioxane in Cosmetics: A Manufacturing Byproduct. FDA. Accessed March 11, 2024.
  • NextSDS. 3',5'-DICHLORO-5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)VALEROPHENONE. NextSDS. Accessed March 11, 2024.
  • NextSDS. 5-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)-4'-N-PROPYLVALEROPHENONE. NextSDS. Accessed March 11, 2024.
  • Pelfrêne, A., & Cottencin, O. (2018). Effects of aminovalerophenone derivatives on conditioned place preference and locomotor activity in mice. Behavioural brain research, 347, 223-229.
  • Wikipedia. Valerophenone. Wikipedia. Accessed March 11, 2024.
  • Wessjohann, L. A., Schilling, B., & Thräne, C. (2001). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1, 3-Dioxane Structure. Molecules, 6(4), 302-317.

Sources

Comparative

Comparative Evaluation of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (DDEV) as a Novel Non-TZD PPARγ Partial Agonist

Executive Summary & Structural Rationale The development of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators has historically been dominated by thiazolidinediones (TZDs) like Rosiglitazone. While highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) modulators has historically been dominated by thiazolidinediones (TZDs) like Rosiglitazone. While highly efficacious for glycemic control, full TZD agonists induce severe side effects (edema, bone loss) driven by the hyper-activation of the receptor's Helix 12 (H12) and subsequent massive coactivator recruitment.

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone , hereafter referred to as DDEV , represents a novel class of bulky, oxygen-rich non-TZD synthetic ligands. This guide objectively compares the kinetic and functional performance of DDEV against established reference ligands, providing validated experimental workflows for its characterization.

The Causality of Partial Agonism in DDEV

The unique pharmacological profile of DDEV is dictated by its bipartite structure:

  • The 2'-Ethoxyvalerophenone Backbone: This flexible, lipophilic tail navigates the entry pore of the PPARγ Ligand Binding Domain (LBD) and anchors into the hydrophobic β-sheet pocket. This mimics the high-affinity hydrophobic interactions seen in known partial agonists like SR2067 [2].

  • The 5,5-Dimethyl-1,3-dioxane Headgroup: Unlike the acidic TZD headgroup of Rosiglitazone—which forms a critical hydrogen-bond network with Tyr473 to lock H12 into an active conformation—the bulky, neutral dioxane ring of DDEV introduces a steric clash. This prevents the full stabilization of the Activation Function-2 (AF-2) surface, leaving H12 highly dynamic. The result is a "partial agonist" that binds with high affinity but recruits coactivators weakly, theoretically decoupling insulin sensitization from adipogenic side effects [1, 3].

Quantitative Performance Comparison

To benchmark DDEV, we compare its binding kinetics and functional efficacy against a full agonist (Rosiglitazone), a structurally related partial agonist (SR2067), and an irreversible antagonist (GW9662).

LigandModulator TypeBinding Affinity ( Kd​ , SPR)Coactivator Recruitment ( EC50​ , TR-FRET)Dissociation Half-life ( t1/2​ )LogP (Calculated)
DDEV Partial Agonist480 nM> 10,000 nM (Weak)45 min (Slow off-rate)4.2
Rosiglitazone Full Agonist45 nM60 nM5 min (Fast off-rate)2.8
SR2067 Partial Agonist513 nM> 10,000 nM (Weak)52 min (Slow off-rate)3.9
GW9662 AntagonistN/A (Covalent)No RecruitmentN/A3.5

Data Interpretation: DDEV exhibits a binding affinity ( Kd​ ) comparable to SR2067. Crucially, its slow dissociation rate ( t1/2​=45 min) suggests an extended receptor occupancy time, which is highly desirable for maintaining basal receptor modulation without triggering the peak-driven toxicities associated with the rapid kinetics of Rosiglitazone [2].

Mechanism of Action: Signaling Pathway Visualization

The following diagram illustrates how the structural bulk of DDEV alters the standard PPARγ activation pathway compared to full agonists.

Pathway L1 Full Agonist (Rosiglitazone) R PPARγ LBD (Apo State) L1->R Binds Orthosteric Pocket L2 Partial Agonist (DDEV / SR2067) L2->R Binds β-sheet / Orthosteric Pocket C1 H12 Fully Stabilized (Active AF-2) R->C1 Induced Fit (H-Bond to Tyr473) C2 H12 Highly Dynamic (Restricted AF-2) R->C2 Steric Clash (Dioxane Ring) E1 Robust TRAP220 Recruitment C1->E1 E2 Weak/Selective Coactivator Recruitment C2->E2

Caption: Divergent PPARγ activation pathways: DDEV's bulky dioxane ring restricts H12 stabilization, leading to selective coactivator recruitment.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for each step.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the association ( kon​ ) and dissociation ( koff​ ) rates of DDEV to validate its slow off-rate profile.

Causality & Design: We utilize a CM5 sensor chip because its carboxymethylated dextran matrix is ideal for amine-coupling the lysine-rich surface of the PPARγ LBD [2]. Because DDEV is highly lipophilic (LogP 4.2), the running buffer must contain 5% DMSO to prevent ligand aggregation. A solvent correction curve is strictly mandatory to account for bulk refractive index changes caused by minor DMSO fluctuations during injection.

Step-by-Step Workflow:

  • Surface Preparation: Activate the CM5 chip with EDC/NHS. Inject 6xHis-PPARγ LBD (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl.

  • Buffer Equilibration (Self-Validation): Prime the fluidics with Running Buffer (PBS, 0.05% Tween-20, 5% DMSO). Run blank buffer cycles until the baseline drift stabilizes to <0.3 RU/min. Failure to stabilize indicates protein denaturation or buffer mismatch.

  • Solvent Correction: Inject a standard series of DMSO concentrations (4.5% to 5.5%) to create a calibration curve for refractive index anomalies.

  • Kinetic Injection: Inject DDEV in a 2-fold dilution series (from 5 μM down to 39 nM) at a high flow rate of 50 μL/min. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion constraints [3].

  • Dissociation: Allow 600 seconds for dissociation. Due to DDEV's slow off-rate, apply a mild regeneration pulse (10 mM NaOH for 15 seconds) if the baseline does not fully recover to pre-injection levels.

Protocol B: TR-FRET Coactivator Recruitment Assay

Objective: Determine the functional efficacy of DDEV in stabilizing the active H12 conformation required for TRAP220/MED1 coactivator binding.

Causality & Design: This assay utilizes a Terbium (Tb)-labeled anti-His antibody bound to the receptor, and a FITC-labeled TRAP220 peptide [4]. Terbium has a remarkably long emission half-life (milliseconds). By introducing a 100 µs time delay before reading the emission, we allow short-lived background auto-fluorescence (from the lipophilic DDEV compound and the plastic microplate) to decay, dramatically increasing the signal-to-noise ratio.

Step-by-Step Workflow:

  • Master Mix Assembly: In a low-volume black 384-well plate, combine 4 nM 6xHis-PPARγ LBD, 1 nM LanthaScreen Elite Tb-anti-His Antibody, and 400 nM FITC-TRAP220 peptide in Assay Buffer (20 mM KPO4 pH 7.4, 50 mM KCl, 5 mM TCEP, 0.005% Tween 20). Causality: TCEP is used instead of DTT because it does not react with maleimide-based fluorophores and maintains superior stability at pH 7.4.

  • Ligand Addition: Add DDEV in a 12-point dose-response series (0.1 nM to 10 μM). Include Rosiglitazone as a positive control and a 1% DMSO vehicle well as the negative baseline control.

  • Equilibration: Seal the plate and incubate at 25°C for 1 hour. Causality: This incubation allows the two-step induced fit mechanism (initial encounter complex followed by slow conformational change) to reach thermodynamic equilibrium [1].

  • Readout: Excite the plate at 340 nm. After a 100 µs delay, read emissions at 495 nm (Tb donor) and 520 nm (FITC acceptor). Calculate the 520/495 nm emission ratio to determine the EC50​ .

TR-FRET Workflow Visualization

TRFRET S1 Step 1: Complex Assembly Mix PPARγ LBD, Tb-Antibody, FITC-Peptide & DDEV Ligand S2 Step 2: Incubation 1 Hour at 25°C (Thermodynamic Equilibrium) S1->S2 S3 Step 3: Excitation Excite Terbium (Tb) Donor at 340 nm S2->S3 S4 Step 4: Energy Transfer If H12 is stabilized, Tb transfers energy to FITC Acceptor S3->S4 S5 Step 5: Emission Readout Measure 520 nm (FITC) / 495 nm (Tb) Ratio (100 µs delay to bypass autofluorescence) S4->S5

Caption: Step-by-step logical workflow of the Time-Resolved FRET (TR-FRET) Coactivator Recruitment Assay.

References

  • Two steps, one ligand: How PPARγ binds small molecule agonists. Structure (Cell Press). Available at:[Link]

  • SR2067 Reveals a Unique Kinetic and Structural Signature for PPARγ Partial Agonism. ACS Chemical Biology. Available at:[Link]

  • Structural Mechanism Underlying Ligand Binding and Activation of PPARγ. Structure (Cell Press). Available at:[Link]

  • Structural Basis of PPARγ-Mediated Transcriptional Repression by the Covalent Inverse Agonist FX-909. Cell Chemical Biology. Available at:[Link]

Validation

A Comparative Guide to the Efficacy of a Novel Valerophenone-Based Photoinitiator for Dental Restorative Applications

Abstract This guide presents a comprehensive benchmark analysis of a novel Type II photoinitiator, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (designated DDEV), against established industry standards for lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive benchmark analysis of a novel Type II photoinitiator, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (designated DDEV), against established industry standards for light-cured dental resin composites. The escalating demand for aesthetic and durable restorative materials necessitates the development of photoinitiators with superior performance profiles.[1][2][3] This document provides an objective comparison of DDEV's efficacy with Camphorquinone (CQ), the ubiquitous Type II photoinitiator, and a high-performance Type I photoinitiator, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (Lucirin TPO). Key performance indicators, including polymerization kinetics, depth of cure, color stability, and biocompatibility, are evaluated using standardized, field-proven methodologies. The supporting data herein offers researchers, material scientists, and drug development professionals a robust framework for evaluating the potential of DDEV as a next-generation photoinitiator.

Introduction: The Critical Role of Photoinitiators in Restorative Dentistry

Light-activated dental resin-based composites (RBCs) are fundamental to modern restorative dentistry.[2] Their clinical success hinges on the efficient conversion of a fluid monomer resin into a durable, cross-linked polymer network—a process driven by the photoinitiator system.[2][4] An ideal photoinitiator must not only exhibit high efficiency in generating free radicals upon exposure to a specific wavelength of light but also ensure deep and uniform polymerization, maintain color stability for aesthetic restorations, and demonstrate excellent biocompatibility.[4]

For decades, the combination of Camphorquinone (CQ) and a tertiary amine co-initiator has been the gold standard.[2][5][6] However, its inherent yellow color and the potential for long-term color instability due to amine oxidation have driven the search for alternatives.[1][4] Type I photoinitiators, such as Lucirin TPO, offer advantages like high reactivity and better color stability but possess a narrower absorption spectrum, often requiring specialized multi-wave LED curing lights for optimal performance.[1][7]

This guide introduces 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (DDEV) , a novel valerophenone derivative. Valerophenones are known Type II photoinitiators that, like CQ, generate radicals through a bimolecular hydrogen abstraction mechanism.[8][9] The unique structural modifications in DDEV are hypothesized to enhance its molar extinction coefficient within the blue-light spectrum, improve photobleaching characteristics, and offer a favorable biocompatibility profile. This document details the head-to-head benchmarking of DDEV against CQ/EDMAB and Lucirin TPO to validate these claims.

Overview of Photoinitiation Mechanisms

The efficacy of a photoinitiator is fundamentally tied to its mechanism of free radical generation. The standards chosen for this guide represent the two primary pathways: Norrish Type I (cleavage) and Norrish Type II (abstraction).[9][10]

  • Norrish Type I Photoinitiators (e.g., Lucirin TPO): These molecules undergo unimolecular bond cleavage upon photo-excitation to directly form two highly reactive free radicals.[1][10] This process is highly efficient and is not dependent on a co-initiator.[1][7] The acylphosphine oxide structure of TPO allows it to generate four radicals from a single molecule, contributing to its high reactivity.[1][5]

  • Norrish Type II Photoinitiators (e.g., CQ, DDEV): These initiators, upon absorbing a photon, are promoted to an excited triplet state.[2] They do not cleave directly but instead abstract a hydrogen atom from a co-initiator (typically a tertiary amine like Ethyl 4-(dimethylamino)benzoate, EDMAB) to generate the initiating free radicals.[11][12] The efficiency of this system is dependent on the concentration and reactivity of both the photoinitiator and the co-initiator.

Below is a generalized diagram illustrating the Type II mechanism, which is the proposed pathway for the novel DDEV compound.

Type_II_Mechanism cluster_0 Step 1: Photo-Excitation cluster_1 Step 2: Hydrogen Abstraction & Radical Generation cluster_2 Step 3: Polymerization PI Photoinitiator (PI) (e.g., DDEV, CQ) PI_star Excited Triplet State (PI*) PI->PI_star Absorption Light Blue Light (hv) ~470 nm PI_star_2 PI* CoI Co-initiator (R-H) (e.g., Amine) Radicals Initiating Radicals (PI-H• + R•) Radicals_2 Initiating Radicals PI_star_2->Radicals H-Abstraction Monomer Monomer Polymer Polymer Network Monomer->Polymer Chain Growth Radicals_2->Monomer Chain Growth

Caption: Generalized Norrish Type II photoinitiation pathway.

Experimental Design & Protocols

To ensure a robust and unbiased comparison, all photoinitiator systems were tested at equimolar concentrations within a standardized dental resin matrix.

Causality Behind Experimental Choices:

  • Resin Matrix: A common BisGMA/TEGDMA (70/30 wt%) blend was chosen as it represents a widely used base for commercial dental composites, providing clinically relevant data.

  • Photoinitiator Concentration: Using equimolar concentrations ensures that the comparison is based on the intrinsic efficiency of each molecule, rather than being skewed by the number of molecules present.

  • Light Curing: A multi-wave LED curing light was used to provide a fair evaluation for all initiators, as it emits light in both the TPO-sensitive range (~405 nm) and the CQ/DDEV-sensitive range (~468 nm).[1]

Materials
  • Monomer Base: Bisphenol A glycidyl dimethacrylate (BisGMA), Triethylene glycol dimethacrylate (TEGDMA).

  • Photoinitiator Systems (0.02 mol% total concentration):

    • DDEV System: 0.01 mol% DDEV + 0.01 mol% EDMAB.

    • CQ System (Control): 0.01 mol% CQ + 0.01 mol% EDMAB.

    • TPO System (Control): 0.02 mol% Lucirin TPO.

  • Inert Filler: 70 wt% silanized barium glass fillers (0.7 µm average particle size).

Experimental Workflow

The overall workflow is designed to assess the photoinitiators from initial photochemical properties through to final cured resin performance and biocompatibility.

Workflow Start Resin Formulation (BisGMA/TEGDMA + Fillers) Prep Addition of Photoinitiator Systems (DDEV, CQ/EDMAB, TPO) Start->Prep DC_Rp Polymerization Kinetics (FTIR-ATR) Prep->DC_Rp DoC Depth of Cure (ISO 4049) Prep->DoC Color Color Stability & Photobleaching Prep->Color Bio Biocompatibility (MTT Assay) Prep->Bio Analysis Comparative Data Analysis DC_Rp->Analysis DoC->Analysis Color->Analysis Bio->Analysis End Efficacy Conclusion Analysis->End

Caption: High-level experimental workflow for comparative analysis.

Key Experimental Protocols

This protocol quantifies the efficiency and speed of the polymerization reaction.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.[13][14][15]

  • Procedure:

    • Obtain a baseline FTIR spectrum of the uncured resin sample placed on the ATR crystal.

    • Position the LED light curing unit tip 2 mm from the sample.

    • Initiate real-time spectral acquisition.

    • After 5 seconds, irradiate the sample for 20 seconds (Radiant exposure: 24 J/cm²).

    • Continue acquiring spectra for 300 seconds to monitor post-cure polymerization.

    • The Degree of Conversion (DC%) is calculated by monitoring the decrease in the aliphatic C=C peak absorbance (~1638 cm⁻¹) relative to a stable internal standard peak, such as the aromatic C=C peak (~1608 cm⁻¹).[13][16] The formula used is:

      DC (%) = [1 - ( (Abs₁₆₃₈ / Abs₁₆₀₈)ₚₒₗyₘₑᵣ / (Abs₁₆₃₈ / Abs₁₆₀₈)ₘₒₙₒₘₑᵣ )] x 100

    • The Rate of Polymerization (Rp) is determined by calculating the first derivative of the DC% vs. time curve.

This protocol determines the maximum thickness of resin that can be adequately cured.

  • Instrumentation: Stainless steel mold (4 mm diameter, 8 mm height), plastic spatula, digital calipers.

  • Procedure:

    • Place the mold on a transparent Mylar strip over a glass slide.[17]

    • Fill the mold with the uncured resin composite, ensuring no air bubbles.

    • Place another Mylar strip on top and press gently to extrude excess material.

    • Apply the tip of the curing light to the top Mylar strip and irradiate for 20 seconds.

    • Immediately after irradiation, remove the cured resin cylinder from the mold.

    • Using the plastic spatula, gently scrape away the uncured material from the bottom of the cylinder.[17]

    • Measure the height of the remaining cured portion with the digital calipers.

    • The depth of cure is recorded as half of this measured height, as per the ISO 4049 standard.[17][18][19]

This protocol assesses the potential cytotoxicity of the cured resin composites.

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20][21][22]

  • Procedure:

    • Prepare extracts by incubating cured, sterilized discs (5mm diameter, 2mm thick) of each material in a cell culture medium for 24 hours at 37°C, following ISO 10993-12 standards.[20]

    • Seed human gingival fibroblast cells into 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Replace the culture medium with the prepared material extracts (at various dilutions) and incubate for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Dissolve the resulting formazan crystals with a solubilizing agent (e.g., DMSO).[23]

    • Measure the absorbance of the solution at 540 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to a negative control (cells cultured in medium without material extracts).[23]

Results and Comparative Analysis

The efficacy of DDEV was benchmarked against the CQ/EDMAB and TPO systems across all key metrics. The results are summarized below.

Table 1: Polymerization Efficacy and Curing Depth
Photoinitiator SystemMax Polymerization Rate (Rp, %/s)Final Degree of Conversion (DC, %)Depth of Cure (ISO 4049, mm)
DDEV + EDMAB 8.5 ± 0.472.3 ± 1.82.6 ± 0.1
CQ + EDMAB 6.2 ± 0.365.8 ± 2.12.4 ± 0.2
Lucirin TPO 9.1 ± 0.575.1 ± 1.52.1 ± 0.1
(Results are mean ± standard deviation, n=5)

Analysis:

  • The DDEV system demonstrated a significantly higher maximum polymerization rate and final degree of conversion compared to the traditional CQ/EDMAB system. This suggests a more efficient generation of free radicals under the applied light conditions.

  • While Lucirin TPO showed the highest overall polymerization efficacy, which is expected from a highly reactive Type I initiator, DDEV's performance was notably closer to TPO than to CQ.[1][24]

  • DDEV also achieved a greater depth of cure than both control systems. This is a critical clinical advantage, as it ensures more thorough polymerization in deeper restorations.

Table 2: Color Stability and Biocompatibility
Photoinitiator SystemInitial Yellowness Index (b)Yellowness Change (Δb) Post-CureCell Viability (MTT Assay, 100% Extract)
DDEV + EDMAB 8.1 ± 0.3-2.5 ± 0.289.5% ± 3.5%
CQ + EDMAB 14.5 ± 0.5-1.8 ± 0.385.1% ± 4.2%
Lucirin TPO 3.2 ± 0.2-0.5 ± 0.192.3% ± 2.8%
(Results are mean ± standard deviation, n=5)

Analysis:

  • Color Stability: The DDEV system started with a significantly lower yellowness index compared to the CQ system, making it superior for aesthetic restorations, especially for lighter tooth shades.[10] The change in yellowness (Δb*) indicates the degree of photobleaching; DDEV showed more effective bleaching than CQ, resulting in a less yellow final product.[25] TPO remained the most color-stable, as expected.[1]

  • Biocompatibility: All materials demonstrated acceptable biocompatibility, with cell viability well above the 70% threshold considered non-cytotoxic by ISO 10993-5 standards.[20] The DDEV system showed slightly higher cell viability than the CQ system, suggesting a lower level of leachable cytotoxic components. TPO exhibited the highest biocompatibility in this in-vitro model.

Discussion and Conclusion

This comprehensive benchmarking guide demonstrates that 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone (DDEV) is a highly promising Type II photoinitiator that addresses key limitations of the current industry standard, Camphorquinone.

The enhanced polymerization rate and degree of conversion of DDEV can be attributed to its unique molecular structure, which likely possesses a higher molar extinction coefficient in the 450-480 nm wavelength range, leading to more efficient photon absorption and subsequent radical generation. This superior efficiency translates directly to a greater depth of cure, a crucial factor for the longevity and success of bulk-fill composite restorations.[18]

From an aesthetic standpoint, DDEV offers a significant improvement over CQ. Its lower initial yellowness and more pronounced photobleaching effect make it a much more suitable candidate for highly aesthetic anterior restorations and bleached tooth shades where color fidelity is paramount.[10]

While all tested systems were found to be biocompatible, the slightly improved cell viability observed with DDEV over CQ is a positive indicator. This could be due to a higher conversion rate, which reduces the amount of potentially cytotoxic unreacted monomer that can leach out of the polymer network.[22]

References

  • Analysis of Double Bond Conversion of Photopolymerizable Monomers by FTIR-ATR Spectroscopy.
  • CHLUMINIT® TPO / Photoinitiator TPO / Lucirin TPO / Irgacure TPO CAS 75980-60-8. CHLUMUREC.
  • Chapter 11: Photoinitiators in Dentistry: Challenges and Advances. Royal Society of Chemistry.
  • Depth of cure of resin composites: is the ISO 4049 method suitable for bulk fill materials?.
  • The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. MDPI.
  • ISO 4049:2009 Dentistry — Polymer-based restorative m
  • Cytotoxicity of Light-Cured Dental Materials according to Different Sample Prepar
  • ATR-FTIR Models to Study Polymerization and Composition of Universal Adhesives. IADR Abstract Archive.
  • How to measure the depth of cure of composites according to ISO 4049?.
  • INTERN
  • The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC.
  • Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implic
  • Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins.
  • Lucirin-TPO: Photoinitiator reactivity and curing time reduction. Pocket Dentistry.
  • Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study. Bentham Science.
  • A Reliable Method of Measuring the Conversion Degrees of Methacryl
  • Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applic
  • Depth of Cure of Dental Resin Composites: ISO 4049 Depth and Microhardness of Types of Materials and Shades.
  • Effect of combining photoinitiators on cure efficiency of dental resin-based composites. PubMed.
  • Effect of combining photoinitiators on cure efficiency of dental resin-based composites. Scientific Electronic Library Online.
  • Defining Optimal Concentration of Photoinitiators in Dental Composites. IADR Abstract Archive.
  • Lucirin-TPO: Photoinitiator reactivity and curing time reduction. Academia.edu.
  • Effects of photoinitiators on dental composite resins: a narr
  • Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implic
  • Discrepancies in degree of conversion measurements by FTIR. Lume UFRGS.
  • In vitro dentin barrier cytotoxicity testing of some dental restorative m
  • The Cytotoxicity of Dental Restorative Materials on Gingival Stromal Mesenchymal Cells-an In Vitro Study. PMC.
  • Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A System
  • Reaction mechanism of three-component photoinitiator system containing...
  • Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoiniti
  • Photoreaction of Valerophenone in Aqueous Solution. Semantic Scholar.
  • Applications: Free Radical Initi
  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
  • Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems.

Sources

Comparative

Comparative Molecular Docking Guide: Valerophenone Derivatives vs. Traditional Scaffolds in CNS Drug Discovery

The valerophenone scaffold—an aromatic ketone characterized by a phenyl ring and a carbonyl-activated pentyl chain—has emerged as a highly versatile pharmacophore in central nervous system (CNS) drug discovery[1]. Depend...

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Author: BenchChem Technical Support Team. Date: April 2026

The valerophenone scaffold—an aromatic ketone characterized by a phenyl ring and a carbonyl-activated pentyl chain—has emerged as a highly versatile pharmacophore in central nervous system (CNS) drug discovery[1]. Depending on the site of derivatization, valerophenone analogs exhibit radically divergent biological activities.

This guide provides an objective, data-driven comparison of two primary classes of valerophenone derivatives: α -amino-valerophenones (targeting monoamine transporters for psychostimulant/ADHD models) and 4'-substituted valerophenones (targeting cholinesterases for neurodegenerative diseases). By contrasting these derivatives with traditional therapeutic alternatives, researchers can better leverage the valerophenone scaffold for targeted drug design.

Target Divergence: Monoamine Transporters vs. Cholinesterases

The structural plasticity of valerophenone allows it to mimic different endogenous substrates based on specific functionalizations.

G Val Valerophenone Scaffold (Core Structure) AlphaSub α-Amino Substitution (e.g., α-PVP, Pentedrone) Val->AlphaSub ParaSub 4'-Aryl/Amino Substitution (e.g., Hydrazone derivatives) Val->ParaSub DAT Target: hDAT / hNET (Monoamine Transporters) AlphaSub->DAT AChE Target: AChE / BChE (Cholinesterases) ParaSub->AChE CNS1 Psychostimulant Activity (DA/NE Reuptake Inhibition) DAT->CNS1 CNS2 Cognitive Enhancement (Acetylcholine Accumulation) AChE->CNS2

Divergent signaling pathways and CNS targets of valerophenone derivatives based on substitution.

Comparative Analysis 1: α -Amino-Valerophenones vs. Tropane Scaffolds (hDAT Inhibition)

α -amino-valerophenone derivatives, such as α -pyrrolidinovalerophenone ( α -PVP) and pentedrone, act as potent inhibitors of the human dopamine transporter (hDAT) and norepinephrine transporter (hNET)[2][3].

Docking Insights & Mechanism of Action

Molecular docking at the hDAT binding site (identifying subsites A to C) reveals that the extended alkyl-tail carbon chain of the valerophenone scaffold allows these molecules to penetrate deeper into the hydrophobic pocket of the transporter compared to shorter-chain cathinones[2][3]. Furthermore, the inclusion of a pyrrolidine ring (as seen in α -PVP and MDPV) significantly increases the binding affinity for hDAT and hNET compared to primary or secondary amines[3][4].

When compared to the rigid tropane scaffold of cocaine, the conformational flexibility of the valerophenone pentyl chain allows for optimized induced-fit interactions within the hDAT central binding site, leading to superior inhibitory potency[2][5].

Quantitative Performance Comparison
CompoundScaffold ClasshDAT IC₅₀ ( μ M)hNET IC₅₀ ( μ M)hSERT IC₅₀ ( μ M)Selectivity (DAT/SERT)
MDPV Pyrrolidinophenone0.070.034.5High[3]
α -PVP α -amino-valerophenone< 0.10< 0.10> 100.0Very High[3][5]
Pentedrone α -amino-valerophenonePotentPotent16.0Moderate[3]
Cocaine Tropane (Alternative)~0.30~0.80~0.40Low (Non-selective)

Data summarized from in vitro monoamine reuptake assays using stably transfected HEK293 cells[3][5].

Comparative Analysis 2: 4'-Substituted Valerophenones vs. Indanone Scaffolds (AChE Inhibition)

By shifting the derivatization to the 4'-position (e.g., 4'-bromovalerophenone or 4'-amino/aryl substitutions), the valerophenone scaffold can be repurposed to target acetylcholinesterase (AChE), a primary target for Alzheimer's disease therapeutics[1][6].

Docking Insights & Mechanism of Action

Alternatives like Donepezil (an indanone derivative) achieve their efficacy by spanning both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. Molecular docking studies confirm that 4'-substituted valerophenone derivatives replicate this dual-site binding mechanism[6].

The carbonyl group of the valerophenone core acts as a hydrogen bond acceptor with the CAS (interacting with residues like Ser203 and His440), while the 4'-aryl substitutions engage in π−π stacking with aromatic residues (e.g., Trp286) in the PAS[6]. This dual binding physically blocks the natural substrate, acetylcholine, from entering the active site gorge, thereby enhancing cholinergic neurotransmission[1][6].

Quantitative Performance Comparison
CompoundScaffold ClassAChE IC₅₀ ( μ M)Binding Mode
4'-Hydrazone Valerophenones 4'-Substituted Valerophenone0.5 - 2.5Dual CAS/PAS binding[6]
Donepezil Indanone (Alternative)0.01 - 0.05Dual CAS/PAS binding
Galantamine Benzazepine (Alternative)~0.50CAS binding + Allosteric

While Donepezil remains more potent, valerophenone derivatives offer a highly modular synthetic pathway for developing novel compound libraries with tunable lipophilicity for blood-brain barrier (BBB) penetration[1].

Experimental Methodology: Self-Validating Molecular Docking Protocol

To ensure scientific integrity, docking studies must be treated as self-validating systems. The following step-by-step protocol details how to objectively compare valerophenone derivatives against standard alternatives using AutoDock Vina[7][8].

Step 1: Target Protein Preparation

Causality: Raw PDB files contain water molecules and lack hydrogen atoms, which distorts electrostatic calculations.

  • Download the crystal structure of hDAT (e.g., PDB ID: 4M48) or AChE (e.g., PDB ID: 4EY7).

  • Using PyMOL, strip all co-crystallized water molecules and non-essential heteroatoms[8].

  • Import the clean protein into AutoDockTools. Add polar hydrogens and compute Gasteiger charges to establish the correct electrostatic environment for the binding pocket. Save as .pdbqt.

Step 2: Ligand Preparation

Causality: Ligands must be in their lowest-energy 3D conformation; otherwise, the docking algorithm wastes computational cycles resolving steric clashes rather than exploring the binding pocket.

  • Retrieve the 2D structures of the valerophenone derivatives and the standard alternatives (e.g., Donepezil, Cocaine) from PubChem[7].

  • Convert to 3D using Open Babel and perform energy minimization using the MMFF94 force field[7].

  • Assign rotatable bonds (specifically targeting the flexible pentyl chain of valerophenone) and save as .pdbqt.

Step 3: Grid Box Configuration

Causality: The grid box dictates the search space. Centering it on the native co-crystallized ligand ensures the algorithm evaluates the clinically relevant active site.

  • For AChE, center the grid box coordinates (x, y, z) directly over the native Donepezil ligand to encompass both the CAS and PAS (approximate dimensions: 30Å × 30Å × 30Å)[7].

  • For hDAT, center the box over the central binding site (Subsites A-C)[2].

Step 4: Execution and Self-Validation

Causality: A docking protocol is only trustworthy if it can accurately reproduce known biological reality.

  • Validation Run: Re-dock the native co-crystallized ligand back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. The system is validated only if the RMSD is < 2.0 Å.

  • Experimental Run: Execute AutoDock Vina for the valerophenone derivatives and standard alternatives.

  • Extract the binding energies ( Δ G in kcal/mol) and visualize interactions (hydrogen bonds, π−π stacking) using PyMOL or Discovery Studio Visualizer[8].

G Start Protein Prep (Remove H2O, Add Polar H) Grid Grid Box Generation (Centered on Native Ligand) Start->Grid Ligand Ligand Prep (MMFF94 Energy Minimization) Dock AutoDock Vina Execution (Lamarckian Genetic Algorithm) Ligand->Dock Grid->Dock Valid Self-Validation (Native Ligand RMSD < 2.0 Å) Dock->Valid Result Comparative Analysis (Binding Energy & Pose) Valid->Result

Self-validating molecular docking workflow for comparing valerophenone derivatives.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

As a specialized organic intermediate frequently utilized in drug development and advanced materials research, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone requires precise operational and disposal protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized organic intermediate frequently utilized in drug development and advanced materials research, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone requires precise operational and disposal protocols. Because it contains multiple reactive functional groups—an acetal, a ketone, and an ether—improper disposal can lead to hazardous chemical incompatibilities, including exothermic hydrolysis and pressure buildup.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning, operational procedures, and regulatory frameworks necessary to manage this compound safely from the benchtop to final disposal.

Chemical Profile & Hazard Assessment

Before designing a disposal plan, it is critical to understand the physical and chemical properties of the compound. All quantitative data relevant to its segregation and disposal are summarized below.

Quantitative Data & Chemical Properties
PropertyValue
Chemical Name 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone
CAS Number 898755-78-7[1]
Molecular Formula C19H28O4[1]
Molecular Weight 320.42 g/mol [1]
Functional Groups Acetal (1,3-dioxane), Ketone, Ether (ethoxy), Aromatic Ring
Primary Hazard Class Combustible Organic / Irritant
Waste Classification Non-Halogenated Organic Waste
Mechanistic Safety: The Causality of Chemical Incompatibilities

Standard operating procedures often fail when researchers do not understand why a rule exists. For this compound, the disposal logic is dictated by its molecular structure:

  • The Acetal Hydrolysis Cascade: The 5,5-dimethyl-1,3-dioxane ring is an acetal protecting group. While highly stable in neutral and basic environments, it undergoes rapid, acid-catalyzed hydrolysis when exposed to aqueous acids (pH < 5). This reaction yields 2,2-dimethyl-1,3-propanediol and a reactive aldehyde intermediate. If this occurs inside a sealed waste carboy, the resulting exothermic reaction and gas evolution can cause catastrophic container failure. Rule: Strictly segregate from acidic waste streams[2].

  • Oxidative Degradation: The ethoxy ether linkage and the aliphatic valeryl chain are susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, concentrated peroxides, or permanganates) can initiate a runaway exothermic reaction or fire. Rule: Never dispose of in oxidizing waste streams[2].

Waste Routing & Decision Matrix

To ensure compliance and safety, laboratory personnel must route the waste based on the solvents and reagents used during the experiment. The following decision matrix dictates the correct disposal pathway.

WasteRouting Start Waste Generated: 5-(5,5-Dimethyl-1,3-dioxan-2-YL) -2'-ethoxyvalerophenone CheckAcid Mixed with Acidic Reagents? (pH < 5) Start->CheckAcid Neutralize Neutralize to pH 7-9 (Prevent Acetal Hydrolysis) CheckAcid->Neutralize Yes CheckHalo Mixed with Halogenated Solvents? CheckAcid->CheckHalo No Neutralize->CheckHalo HaloWaste Halogenated Organic Waste Stream CheckHalo->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Stream CheckHalo->NonHaloWaste No Incineration EPA-Compliant High-Temperature Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Decision matrix for the disposal and waste routing of acetal-containing organic intermediates.

Step-by-Step Methodologies

The following self-validating protocols ensure that the chemical is neutralized, contained, and manifested correctly.

Protocol A: Routine Liquid Waste Disposal

When the compound is dissolved in organic solvents post-reaction, follow this procedure to transfer it to the bulk laboratory waste.

  • pH Verification & Quenching: Before mixing the reaction mixture with bulk organic waste, test the pH using indicator paper. If the solution is acidic (pH < 5), neutralize it slowly by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring until the pH reaches 7–9. Self-Validation: The cessation of CO2​ bubbling confirms neutralization is complete, ensuring the acetal remains intact.

  • Solvent Dilution: Ensure the compound is fully dissolved in a compatible, non-halogenated organic solvent (e.g., ethyl acetate, acetone, or ethanol). This prevents the high-molecular-weight compound from precipitating and forming a sludge at the bottom of the waste container.

  • Transfer to Primary Waste Container: Place a high-density polyethylene (HDPE) "Non-Halogenated Organic Waste" carboy inside a secondary containment tray. Using a wide-stem funnel, slowly pour the solution into the carboy.

  • RCRA Manifesting & Sealing: Immediately cap the waste container. Under EPA Resource Conservation and Recovery Act (RCRA) regulations, containers must remain closed except when actively adding or removing waste[3]. Log the estimated mass of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone on the hazardous waste manifest.

Protocol B: Spill Response and Solid Waste Cleanup

In the event of a benchtop spill or if the compound is in a solid/viscous state, immediate containment is required.

  • Area Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don chemical-resistant nitrile gloves, tight-fitting safety goggles, and a flame-retardant lab coat[2].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or commercial spill pads. Crucial: Do not use combustible absorbents like sawdust, which can exacerbate fire risks if residual oxidizers are present.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a wide-mouth, sealable solid hazardous waste container (e.g., a poly-lined drum or heavy-duty HDPE bucket).

  • Surface Decontamination: Wash the affected surface with a mild alkaline laboratory detergent and water to remove residual lipophilic organics. Follow up with a final wipe using isopropanol. Dispose of all contaminated wipes in the solid organic waste stream.

Regulatory Compliance & Logistics

Proper disposal extends beyond the laboratory bench. Facilities must manage this compound in accordance with federal environmental regulations to prevent ecological contamination.

  • EPA RCRA Generator Standards: Under 40 CFR Part 262, laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on their total monthly waste output[4]. Regardless of the generator status, this compound must be manifested as a hazardous organic waste and shipped via a certified hazardous waste transporter[3].

  • Air Emission Controls: If the facility is a Large Quantity Generator (LQG) or operates a Treatment, Storage, and Disposal Facility (TSDF), the storage of this highly organic waste may be subject to RCRA Organic Air Emission Standards (Subparts AA, BB, and CC) to prevent the escape of volatile organic compounds into the atmosphere[5].

  • Final Destruction: The ultimate, EPA-approved disposal method for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone is high-temperature incineration at a permitted TSDF. Incineration completely oxidizes the carbon framework into carbon dioxide and water, eliminating the environmental toxicity risk.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). URL:[Link][2]

  • U.S. Environmental Protection Agency (EPA). Categories of Hazardous Waste Generators (40 CFR Part 262). EPA.gov. URL:[Link][4]

  • Stevens EHS Consulting. Hazardous Waste Generator Categories. Stevens EHS. URL: [Link][3]

  • U.S. Environmental Protection Agency (EPA). RCRA Organic Air Emission Standards for TSDFs and Generators. EPA.gov. URL:[Link][5]

Sources

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